2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid
Description
Properties
IUPAC Name |
2-[3-(4-methoxyphenyl)pyrazol-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-17-10-4-2-9(3-5-10)11-6-7-14(13-11)8-12(15)16/h2-7H,8H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGBMNMEZRJNAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371586 | |
| Record name | 2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959584-25-9 | |
| Record name | 3-(4-Methoxyphenyl)-1H-pyrazole-1-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=959584-25-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Comprehensive Technical Guide: 2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic Acid in Drug Discovery
Executive Summary
In modern medicinal chemistry, the rational design of bioactive molecules relies heavily on versatile, bifunctional building blocks. 2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid (CAS: 959584-25-9) represents a highly privileged scaffold. By combining the metabolic stability of a pyrazole core, the electron-rich lipophilicity of a methoxyphenyl group, and the target-anchoring capability of an acetic acid moiety, this compound serves as a critical intermediate for synthesizing cyclooxygenase (COX) inhibitors, kinase modulators, and complex heterocyclic conjugates.
This whitepaper provides an in-depth technical analysis of its physicochemical properties, regioselective synthetic methodologies, and pharmacological applications, designed specifically for researchers and drug development professionals.
Physicochemical & Structural Profiling
Understanding the quantitative parameters of a building block is the first step in predicting its behavior in both synthetic workflows and biological systems. The structural logic of this compound is tripartite:
-
The Pyrazole Core: Acts as a bioisostere for amides and aromatic rings, offering excellent hydrogen-bonding capabilities (both as a donor and acceptor depending on substitution) while resisting metabolic degradation.
-
The 4-Methoxyphenyl Substituent: Enhances overall lipophilicity (LogP) and provides an electron-donating effect via resonance, which can modulate the pKa of the adjacent pyrazole nitrogen.
-
The Acetic Acid Moiety: Essential for salt formation (improving aqueous solubility) and serves as a primary functional handle for amidation or esterification during late-stage drug functionalization.
Quantitative Data Summary
| Property | Value |
| Chemical Name | 2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid |
| CAS Number | 1 [1] |
| Molecular Formula | C₁₂H₁₂N₂O₃ |
| Molecular Weight | 232.24 g/mol |
| SMILES String | O=C(O)CN1N=C(C2=CC=C(OC)C=C2)C=C1 |
| Storage Conditions | Sealed in dry, 2-8°C [1] |
| Typical Purity (Commercial) | ≥ 95% (HPLC/NMR validated) [2] |
Synthetic Methodology & Regioselectivity
The Causality of Experimental Choices
A common pitfall in the synthesis of pyrazole-1-acetic acids is attempting a direct cyclocondensation between a substituted hydrazineacetic acid and a 1,3-diketone. This approach frequently yields an inseparable mixture of 1,3-aryl and 1,5-aryl regioisomers.
To circumvent this, our recommended methodology employs the post-cyclization N-alkylation of the pre-formed 3-(4-methoxyphenyl)-1H-pyrazole. The causality behind this choice is fundamentally driven by sterics: the bulky 4-methoxyphenyl group at the C3 position creates significant steric hindrance around the adjacent N2 atom. Consequently, electrophilic attack by the alkylating agent (e.g., ethyl bromoacetate) is directed almost exclusively to the less hindered N1 position. This mechanistic insight ensures high regioselectivity for the target 1,3-isomer, drastically reducing downstream purification bottlenecks.
Figure 1: Regioselective synthetic workflow for 2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid.
Self-Validating Experimental Protocol
Trustworthiness in chemical synthesis requires that every protocol acts as a self-validating system. The following workflow incorporates strict in-process analytical gates to ensure intermediate fidelity before progression.
Step 1: Regioselective N-Alkylation
-
Reaction: Dissolve 1.0 eq of 3-(4-methoxyphenyl)-1H-pyrazole in anhydrous DMF (0.2 M). Add 1.5 eq of anhydrous K₂CO₃, followed by the dropwise addition of 1.1 eq of ethyl bromoacetate.
-
Conditions: Stir at 80°C for 4 hours under an inert N₂ atmosphere.
-
Validation Gate (TLC): Elute an aliquot in Hexane:EtOAc (3:1). The reaction is complete when the starting material spot (lower Rf) disappears, replaced by a single major UV-active spot (higher Rf) corresponding to the ester intermediate. If two closely eluting upper spots appear, regioselectivity was compromised (likely due to moisture or excessive heating).
-
Workup: Quench with ice water, extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl aqueous solution to remove residual DMF. Dry over Na₂SO₄ and concentrate in vacuo.
Step 2: Saponification & Isolation
-
Reaction: Dissolve the crude ester in a 1:1 mixture of MeOH and THF. Add 2.0 eq of 2M aqueous NaOH.
-
Conditions: Stir at room temperature for 2 hours.
-
Validation Gate (LC-MS): Analyze a neutralized micro-aliquot. The mass spectrum must show the complete disappearance of the ester mass and the emergence of the free acid mass ([M+H]⁺ = 233.2 m/z).
-
Workup: Evaporate the organic solvents under reduced pressure. Dilute the aqueous residue with water and wash once with diethyl ether to remove non-polar impurities.
-
Acidification: Cool the aqueous layer to 0°C and slowly acidify to pH ~3 using 1M HCl.
-
Validation Gate (Precipitation): The target compound will precipitate as a white/off-white solid only when the pH drops below the pKa of the acetic acid moiety (~4.0). Filter, wash with cold water, and dry under high vacuum.
Pharmacological Relevance & Target Pathways
Derivatives of pyrazole-1-acetic acid are foundational to several classes of therapeutics. Most notably, they are utilized in the development of non-steroidal anti-inflammatory drugs (NSAIDs) targeting the Cyclooxygenase (COX) enzymes. The acetic acid side chain mimics the carboxylate of arachidonic acid, allowing it to anchor securely via salt bridges (e.g., with Arg120) within the COX active site.
Furthermore, recent literature highlights the utility of the 3-(4-methoxyphenyl)pyrazole scaffold in synthesizing complex dihydropyrazole and benzothiazole conjugates, which exhibit potent anticancer and antiproliferative activities [3]. The methoxy group is particularly crucial in these conjugates, as it modulates the electronic landscape necessary for stable target-receptor binding.
Figure 2: Mechanism of COX-2 inhibition by pyrazole-1-acetic acid derivatives.
Analytical Validation & Quality Control
To ensure the structural integrity of the synthesized 2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid, the following analytical signatures must be confirmed:
-
¹H-NMR (DMSO-d₆, 400 MHz):
-
A broad singlet at ~12.5 ppm (1H, -COOH, exchangeable with D₂O).
-
Two distinct doublets in the aromatic region (~7.7 ppm and ~6.9 ppm) corresponding to the para-substituted methoxyphenyl ring.
-
Two doublets for the pyrazole protons (H-4 and H-5) typically appearing around 6.6 ppm and 7.6 ppm. The coupling constant ( J≈2.0 Hz) is characteristic of adjacent pyrazole protons.
-
A sharp singlet at ~4.9 ppm (2H, -CH₂-), confirming the presence of the acetic acid methylene group attached to N1.
-
A sharp singlet at ~3.8 ppm (3H, -OCH₃), confirming the intact methoxy group.
-
-
LC-MS (ESI+): A dominant peak at m/z 233.2 [M+H]⁺ and 255.2 [M+Na]⁺.
References
-
BLDpharm Product Catalog | 959584-25-9 | 2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid | 1
-
Sigma-Aldrich | CAS 959584-25-9 |[3-(4-Methoxyphenyl)-1H-pyrazol-1-yl]acetic acid | 2
-
Research Journal of Pharmaceutical, Biological and Chemical Sciences | Design, Synthesis and Anticancer Activity of Novel Dihydropyrazole and Benzothiazole Conjugates |3
Sources
The Biological Activity and Therapeutic Potential of Pyrazole Acetic Acid Derivatives: A Technical Guide
Executive Summary
Understanding the intricate relationship between a molecule's structure and its biological activity is the cornerstone of modern drug discovery. The pyrazole ring system—a five-membered heterocycle containing two adjacent nitrogen atoms—is universally recognized as a "privileged scaffold" in medicinal chemistry[1]. When functionalized with an acetic acid moiety, the resulting pyrazole acetic acid derivatives exhibit a profoundly diverse spectrum of pharmacological properties, including potent anti-inflammatory, analgesic, and immunomodulatory activities[2].
This technical guide provides an in-depth analysis of the biological targets of pyrazole acetic acid derivatives—specifically focusing on Cyclooxygenase (COX)/Lipoxygenase (LOX) inhibition and CRTh2 receptor antagonism. Furthermore, it details the causality behind structural modifications and provides self-validating experimental workflows for their synthesis and biological evaluation.
Structural Rationale: The Power of the Acetic Acid Moiety
The biological efficacy of pyrazole acetic acid derivatives (such as 2-(1H-pyrazol-3-yl)acetic acid and 2-(1H-pyrazol-1-yl)acetic acid) is driven by the synergistic interaction of two distinct pharmacophores. The lipophilic pyrazole core facilitates robust π-π stacking and hydrophobic interactions within the binding pockets of target proteins[1]. Conversely, the acetic acid side chain is critical for its acidic character; the ionizable carboxylic acid group acts as a primary hydrogen bond acceptor and donor, securing strong electrostatic interactions with key amino acid residues (e.g., Arg120 in the COX-2 active site)[1][3].
Systematic structural variation of this scaffold—such as the introduction of ortho-sulfonyl benzyl substituents or tri-aryl configurations—allows researchers to fine-tune the molecule's selectivity, solubility, and pharmacokinetic profile[4][5].
Mechanisms of Action: Targeted Biological Pathways
Selective COX-2 and Dual COX/LOX Inhibition
Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) target the arachidonic acid pathway by inhibiting cyclooxygenase (COX) enzymes. Lonazolac, a classic 1,3-disubstituted-pyrazole acetic acid, possesses potent anti-inflammatory activity but acts as a non-selective COX inhibitor, leading to well-documented gastrointestinal toxicity[5].
To overcome this, contemporary drug design utilizes the pyrazole acetic acid core to create highly selective COX-2 inhibitors. By engineering a "Y-shaped" structural conformation (often incorporating sulfonamide or methylsulfonyl groups), these derivatives selectively penetrate the larger, more flexible side pocket of the COX-2 active site[5]. Furthermore, advanced derivatives have demonstrated dual inhibition of both COX-2 and 5-Lipoxygenase (5-LOX). This dual action is clinically vital: inhibiting COX-2 alone can shunt arachidonic acid metabolism toward the 5-LOX pathway, increasing leukotriene production and potentially causing bronchoconstriction. Dual inhibitors suppress both Prostaglandin E2 (PGE2) and leukotrienes, offering superior anti-inflammatory efficacy with a safer gastric and respiratory profile[5].
Fig 1. Arachidonic acid pathway and dual COX-2/5-LOX inhibition by pyrazole acetic acid derivatives.
CRTh2 Receptor Antagonism in Allergic Inflammation
Beyond classical inflammatory pathways, pyrazole acetic acid derivatives (particularly pyrazole-1-yl and pyrazole-4-yl acetic acids) have been identified via high-throughput screening as potent antagonists of CRTh2 (Chemoattractant Receptor-Homologous molecule expressed on Th2 cells)[4][6]. CRTh2 is a G-protein coupled receptor that mediates the pro-inflammatory effects of Prostaglandin D2 (PGD2) in asthma, allergic rhinitis, and atopic dermatitis[7].
Structure-Kinetic Relationship (SKR) studies indicate that the pyrazole core exhibits a unique Structure-Activity Relationship (SAR) compared to indole-based antagonists. Optimizing substituents on the pyrazole ring yields low nanomolar inhibitors that boast extended drug-target residence times—a critical pharmacokinetic parameter that dictates the duration of clinical efficacy and enables once-daily dosing regimens[7][8].
Quantitative Structure-Activity Relationships (SAR) Data
The following table synthesizes quantitative biological data comparing various pyrazole acetic acid derivatives against standard reference drugs.
| Compound Class / Derivative | Target | IC₅₀ Value | Selectivity Index (S.I.) | Reference Drug Comparison |
| Tri-aryl pyrazole esters (15c, 15d, 19d) | COX-2 | 0.059 – 3.89 μM | 28.56 – 98.71 (COX-2 vs COX-1) | Celecoxib (IC₅₀ = 0.22 μM, S.I. = 13.65)[5] |
| Pyrazole containing acid (Compound 10) | 5-LOX | 5.88 µM | N/A (Dual COX/LOX action) | Celecoxib (S.I. = 3.52 for COX/LOX ratio)[5] |
| Pyrazolo[5,1-b]quinazoline derivative | COX-2 | 47 nM (0.047 μM) | 14-fold over COX-1 | Standard NSAIDs[3] |
| Pyrazole-4-acetic acid substructures | CRTh2 | Low Nanomolar | High Receptor Residence Time | Indole acetic acid derivatives[6][7] |
Experimental Methodologies
Synthesis Workflow of Pyrazole Acetic Acid Derivatives
Causality & Rationale: The synthesis relies on the Knorr cyclocondensation to regioselectively construct the pyrazole core. Subsequent N-alkylation introduces the crucial acetic acid moiety. A strong base (NaOH) in a polar solvent (ethanol) is chosen to maximize the deprotonation of the pyrazole nitrogen, drastically enhancing its nucleophilicity for the substitution reaction with ethyl bromoacetate[3].
Fig 2. Step-by-step synthetic workflow for generating pyrazole acetic acid derivatives.
Self-Validating Protocol:
-
Cyclocondensation: React a 1,3-dicarbonyl compound with a hydrazine derivative in ethanol under reflux for 4-6 hours[3]. Validation: Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the dicarbonyl spot confirms complete conversion.
-
N-Alkylation: Dissolve the purified pyrazole intermediate in ethanol. Add 1.2 equivalents of NaOH, stir for 30 mins to form the nucleophilic anion, then dropwise add ethyl bromoacetate[3]. Reflux for 8 hours.
-
Saponification: Isolate the ester intermediate. To unmask the biologically active carboxylic acid, treat the ester with 20% aqueous NaOH under reflux. Validation: LC-MS must confirm the mass shift corresponding to the loss of the ethyl group.
-
Acidification: Cool the mixture and acidify with 1M HCl to pH 2-3 to precipitate the free pyrazole acetic acid derivative. Filter, wash with cold water, and recrystallize.
In Vitro COX-2 / 5-LOX Inhibition Assay
Causality & Rationale: Lipopolysaccharide (LPS) is utilized to stimulate RAW 264.7 macrophages because it reliably activates transcription factors (like NF-κB) that trigger the robust release of pro-inflammatory mediators, specifically inducing COX-2 and iNOS expression[5]. Measuring downstream PGE2 and Nitric Oxide (NO) generation provides a direct, quantifiable readout of the drug's inhibitory efficacy[5].
Self-Validating Protocol:
-
Cell Culture & Seeding: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS. Seed at a density of 1×105 cells/well in a 96-well plate and incubate for 24 hours.
-
Treatment & Stimulation: Pre-treat cells with varying concentrations of the synthesized pyrazole acetic acid derivatives (e.g., 0.1, 1, 10, 50 μM) for 1 hour. Subsequently, stimulate the cells with 1 μg/mL of LPS for 24 hours[5].
-
Internal Controls (Crucial for Validation):
-
Negative Control: Untreated cells (Baseline PGE2/NO levels).
-
Positive Control: Cells treated with LPS only (Maximum inflammatory response).
-
Reference Control: Cells treated with LPS + Celecoxib (Validates assay sensitivity and provides a comparative S.I. benchmark)[5].
-
-
Quantification: Harvest the supernatant. Quantify NO production using the Griess reagent assay (absorbance at 540 nm). Quantify PGE2 levels using a commercial competitive ELISA kit (absorbance at 450 nm).
-
Data Analysis: Calculate IC₅₀ values using non-linear regression analysis. Compounds showing >50% inhibition at 10 μM are advanced to specific isolated enzyme assays (COX-1 vs COX-2) to determine the Selectivity Index (S.I.).
References
-
BenchChem Technical Support Team. "2-(1H-Pyrazol-3-yl)acetic Acid|CAS 102732-63-8 - Benchchem". Benchchem. 2
-
PubMed. "2-(1H-Pyrazol-1-yl)acetic acids as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists". National Institutes of Health (NIH). 4
-
ResearchGate. "Structure-activity relationships (SAR) and structure-kinetic relationships (SKR) of bicyclic heteroaromatic acetic acids as potent CRTh2 antagonists II: Lead Optimization". ResearchGate. 7
-
Roberts, Richard. "Richard ROBERTS | Research profile". ResearchGate. 8
-
BenchChem Technical Support Team. "(5-methyl-1{H}-pyrazol-3-yl)acetic acid | Benchchem". Benchchem. 1
-
PMC. "Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity". National Institutes of Health (NIH). 5
-
ChEMBL. "2-(1H-Pyrazol-4-yl)acetic acids as CRTh2 antagonists. (CHEMBL2384997)". EBI. 6
-
BenchChem Technical Support Team. "2-[2-(1H-Pyrazol-1-yl)phenyl]acetic Acid - Benchchem". Benchchem. 3
-
ResearchGate. "Pyrazolobenzotriazinone Derivatives as COX Inhibitors: Synthesis, Biological Activity, and Molecular-Modeling Studies". ResearchGate. 9
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- 1. (5-methyl-1{H}-pyrazol-3-yl)acetic acid | Benchchem [benchchem.com]
- 2. 2-(1H-Pyrazol-3-yl)acetic Acid|CAS 102732-63-8 [benchchem.com]
- 3. 2-[2-(1H-Pyrazol-1-yl)phenyl]acetic Acid|Research Chemical [benchchem.com]
- 4. 2-(1H-Pyrazol-1-yl)acetic acids as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Document: 2-(1H-Pyrazol-4-yl)acetic acids as CRTh2 antagonists. (CHEMBL2384997) - ChEMBL [ebi.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Technical Guide to Investigating the Mechanism of Action of 2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid
Abstract
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the foundation of numerous therapeutic agents with a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer effects.[1][2][3] This guide focuses on a specific pyrazole derivative, 2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid, a molecule whose structural motifs—a diaryl-substituted pyrazole core and an acetic acid side chain—suggest a compelling, yet unconfirmed, mechanism of action. Drawing from the extensive literature on related compounds, we propose a primary hypothesis centered on the inhibition of cyclooxygenase (COX) enzymes, a hallmark of many non-steroidal anti-inflammatory drugs (NSAIDs).[4][5] This document provides a comprehensive, technically-grounded framework for elucidating this compound's mechanism. It outlines a phased experimental strategy, from initial target engagement and in vitro functional assays to cell-based signaling analysis and exploration of alternative anticancer pathways. Each proposed step is supported by detailed protocols, causality-driven experimental design, and integrated data visualization to guide researchers in systematically uncovering the therapeutic potential of this promising molecule.
Introduction: The Pyrazole Scaffold and a Mechanistic Hypothesis
The pyrazole nucleus is a privileged structure in drug discovery, renowned for its role in highly successful therapeutic agents like the selective COX-2 inhibitor, Celecoxib.[4][6] The anti-inflammatory and analgesic properties of many pyrazole derivatives are directly attributed to their ability to inhibit COX enzymes, which are critical for the conversion of arachidonic acid into pro-inflammatory prostaglandins.[2][5] The cyclooxygenase family has two primary isoforms: COX-1, a constitutively expressed enzyme involved in homeostatic functions such as protecting the gastrointestinal tract, and COX-2, an inducible enzyme that is significantly upregulated at sites of inflammation.[5]
The target molecule, 2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid, shares key structural features with known COX inhibitors:
-
A Diaryl Pyrazole System: The presence of a phenyl group (implied at the 1-position) and a methoxyphenyl group at the 3-position aligns with the diaryl heterocycle structure common to selective COX-2 inhibitors.[5]
-
An Acidic Moiety: The acetic acid side chain provides a potential interaction point within the active site of target enzymes.
Based on this structural analogy and the wealth of precedent in the literature, our primary hypothesis is that 2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid functions as an anti-inflammatory agent by selectively inhibiting the COX-2 enzyme. This inhibition would lead to a downstream reduction in prostaglandin synthesis, thereby mitigating inflammatory and nociceptive responses.
Furthermore, the pyrazole scaffold has been implicated in anticancer activities through various mechanisms, including the inhibition of tubulin polymerization and cyclin-dependent kinases (CDKs).[7][8] Therefore, a secondary investigative arm will explore potential cytotoxic and anti-proliferative effects in relevant cancer cell lines.
Proposed Primary Mechanism of Action: Selective COX-2 Inhibition
We postulate that the compound binds to the active site of the COX-2 enzyme. The diaryl substitution pattern is expected to confer selectivity for COX-2 over COX-1. By blocking the catalytic activity of COX-2, the compound prevents the synthesis of prostaglandin E2 (PGE2), a key mediator of inflammation, pain, and fever.
Caption: Proposed pathway of selective COX-2 inhibition.
A Phased Experimental Workflow for Mechanism Validation
To rigorously test our hypothesis, we propose a multi-phased approach. This workflow is designed to be self-validating, where the results of each phase inform the decision to proceed to the next, ensuring a logical and resource-efficient investigation.
Caption: Phased workflow for mechanism of action elucidation.
Detailed Experimental Protocols
Phase 1: Target Engagement & In Vitro Function
Objective: To determine if the compound directly inhibits COX-1 and/or COX-2 enzyme activity and to quantify its potency and selectivity.
4.1. Protocol: In Vitro COX (Ovine) Inhibitor Screening Assay
This protocol is foundational for establishing direct enzyme interaction and is adapted from standard fluorometric assay kits.
-
Principle: This assay measures the peroxidase component of COX activity. The peroxidase converts a probe into a highly fluorescent product. Inhibition of the enzyme reduces the rate of fluorescence generation.
-
Materials:
-
Ovine COX-1 and COX-2 enzymes
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Fluorometric Probe (e.g., ADHP)
-
Arachidonic Acid (substrate)
-
Test Compound: 2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid
-
Reference Inhibitors: SC-560 (COX-1 selective), Celecoxib (COX-2 selective)[5]
-
96-well black microplates
-
Fluorescence microplate reader (Ex/Em = 535/587 nm)
-
-
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a serial dilution series (e.g., 100 µM to 10 pM) in assay buffer.
-
Enzyme Preparation: Dilute COX-1 and COX-2 enzymes in assay buffer containing heme.
-
Assay Setup: In a 96-well plate, add assay buffer, the diluted enzyme, and the test compound or reference inhibitor at various concentrations. Include "no enzyme" and "vehicle (DMSO)" controls.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[5]
-
Reaction Initiation: Add a solution containing arachidonic acid and the fluorometric probe to all wells to start the reaction.
-
Detection: Immediately begin kinetic reading on the plate reader, recording fluorescence every minute for 10-20 minutes at 37°C.[5]
-
Data Analysis:
-
Calculate the initial reaction velocity (V) from the linear phase of the fluorescence curve.
-
Normalize the data to the vehicle control (100% activity) and no-enzyme control (0% activity).
-
Plot the percent inhibition versus the log of inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Calculate the Selectivity Index (SI) as: SI = IC₅₀ (COX-1) / IC₅₀ (COX-2).
-
-
Expected Outcome & Interpretation: A high SI value (>10) indicates selectivity for COX-2, supporting our primary hypothesis. The IC₅₀ value will quantify the compound's potency.
| Compound | Predicted IC₅₀ (COX-1) | Predicted IC₅₀ (COX-2) | Predicted Selectivity Index (SI) |
| Test Compound | > 10 µM | 50 - 500 nM | > 20 |
| Celecoxib (Reference) | ~15 µM | ~0.04 µM | ~375 |
| SC-560 (Reference) | ~0.009 µM | ~6.3 µM | ~0.0014 |
Phase 2: Cell-Based Functional Assays
Objective: To confirm that the compound inhibits prostaglandin production in a relevant cellular context and to assess its general cytotoxicity.
4.2. Protocol: LPS-Stimulated PGE2 Release Assay in RAW 264.7 Macrophages
-
Principle: Lipopolysaccharide (LPS) is a potent inducer of COX-2 expression and subsequent PGE2 production in macrophages. This assay measures the ability of the test compound to block this induced PGE2 synthesis.
-
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM media with 10% FBS
-
LPS (from E. coli)
-
Test Compound and reference inhibitors
-
PGE2 ELISA Kit
-
-
Procedure:
-
Cell Culture: Plate RAW 264.7 cells in 24-well plates and allow them to adhere overnight.
-
Pre-treatment: Replace the medium with serum-free DMEM and add various concentrations of the test compound or vehicle. Incubate for 1 hour.
-
Stimulation: Add LPS (1 µg/mL) to all wells except the unstimulated control.
-
Incubation: Incubate the cells for 18-24 hours to allow for COX-2 expression and PGE2 synthesis.
-
Supernatant Collection: Collect the cell culture supernatant for PGE2 analysis.
-
PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a competitive ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of PGE2 production for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC₅₀ value.
-
4.3. Protocol: MTT Cell Viability Assay
-
Principle: This assay is run in parallel with the PGE2 assay to ensure that the observed reduction in PGE2 is due to specific enzyme inhibition and not simply cell death.
-
Procedure:
-
After collecting the supernatant for the PGE2 assay, add MTT solution (5 mg/mL) to the remaining cells in each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidic isopropanol).
-
Read the absorbance at 570 nm.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
-
Expected Outcome & Interpretation: The compound should demonstrate a dose-dependent inhibition of PGE2 release with a low-micromolar or nanomolar IC₅₀. Crucially, no significant decrease in cell viability should be observed at these effective concentrations, confirming that the mechanism is specific inhibition, not cytotoxicity.
Exploration of Alternative Anticancer Mechanisms
The pyrazole scaffold is prevalent in compounds with demonstrated anticancer activity.[8][9][10][11] Should the primary anti-inflammatory investigation yield less potent results, or to fully characterize the compound's profile, exploring its anticancer potential is a logical next step.
Hypothesis: 2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid induces cytotoxicity and cell cycle arrest in cancer cells, potentially through inhibition of critical cell cycle regulators like CDKs or by disrupting microtubule dynamics.
5.1. Protocol: Cancer Cell Line Cytotoxicity Screen
-
Principle: To assess the broad anti-proliferative activity of the compound against a panel of human cancer cell lines.
-
Procedure:
-
Cell Lines: Use a diverse panel of cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], HeLa [cervical]).[8]
-
Treatment: Seed cells in 96-well plates and treat with a range of concentrations of the test compound for 72 hours.
-
Viability Assessment: Perform an MTT or SRB (sulforhodamine B) assay to determine cell viability.
-
Data Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition) for each cell line.
-
Expected Outcome & Interpretation: Potent activity (low µM GI₅₀) against one or more cell lines would warrant further investigation into the specific mechanism, such as cell cycle analysis or tubulin polymerization assays, as outlined in the workflow diagram.
Conclusion and Future Directions
This guide provides a structured, hypothesis-driven framework for the mechanistic evaluation of 2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid. The core experimental plan is designed to first rigorously test the most probable mechanism of action—selective COX-2 inhibition—based on strong structural precedents.[1][4][5] The self-validating workflow ensures that resources are directed logically, from direct enzyme assays to cellular confirmation. By quantifying potency (IC₅₀) and selectivity (SI), and confirming on-target effects in a cellular model, researchers can build a robust data package. The outlined protocols for exploring alternative anticancer activities provide a valuable secondary path, ensuring a comprehensive characterization of the compound's full therapeutic potential. Successful validation of a potent and selective COX-2 inhibitory profile would position this molecule as a strong candidate for further preclinical development as a novel anti-inflammatory agent.
References
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Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. (2025). AZoNetwork. Available at: [Link]
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Al-Ostath, A., et al. (2024). Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. Medicinal Chemistry Research. Available at: [Link]
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Mantzanidou, M., et al. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules. Available at: [Link]
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El-Sayed, M. A., et al. (2011). A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. Basic & Clinical Pharmacology & Toxicology. Available at: [Link]
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Murahari, M., & Mayur, Y. C. (2019). Ligand based Design and Synthesis of Pyrazole Based Derivatives as Selective COX-2 Inhibitors. ResearchGate. Available at: [Link]
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de Oliveira, R. J., et al. (2020). Design, synthesis and pharmacological assessment of new pyrazole compounds. Inflammopharmacology. Available at: [Link]
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Mantzanidou, M., et al. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. ResearchGate. Available at: [Link]
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S. Jayashree, et al. (2023). Synthesis and Pharmacological Activities of Pyrazole Derivatives. International Journal of Innovative Science and Engineering Technologies. Available at: [Link]
-
Unknown Author. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews: Journal of Chemistry. Available at: [Link]
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Unknown Author. (n.d.). Pharmacological profile of pyrazole. ResearchGate. Available at: [Link]
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Aggarwal, N., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
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Valenzuela-Valderrama, M., et al. (2024). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. MDPI. Available at: [Link]
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Yunos, N. A. M., et al. (2019). Synthesis, anticancer activity, and docking study of N-acetyl pyrazolines from veratraldehyde. PeerJ. Available at: [Link]
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Gomaa, H. A. M., et al. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. MDPI. Available at: [Link]
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Yadav, P., & Singh, Y. (2016). (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. AWS. Available at: [Link]
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Mohammed, S. T., & Abbas, L. K. (2023). Pharmacological Evaluation of New 4, 5-dihydro-1H- Pyrazole-1-yl acetate Derivatives as anti-cancer agents. Al Mustansiriyah Journal of Pharmaceutical Sciences. Available at: [Link]
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Hafez, H. N., et al. (2014). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules. Available at: [Link]
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in silico docking studies of 2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid
An In Silico Technical Guide on the Docking Protocols for 2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid
Executive Summary & Mechanistic Rationale
In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), the pyrazole scaffold is a highly privileged pharmacophore, most notably featured in selective Cyclooxygenase-2 (COX-2) inhibitors like celecoxib[1]. The compound 2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid (CAS: 959584-25-9) represents a structurally compelling derivative for in silico evaluation.
From a mechanistic standpoint, this molecule possesses three critical domains for target engagement:
-
The Pyrazole Core: Acts as the central orienting scaffold, known to insert into the hydrophobic pocket of COX-2[2].
-
The 4-Methoxyphenyl Group: Provides lipophilic bulk that can exploit the COX-2 specific side pocket (formed by the Val523 substitution, which replaces Ile523 in COX-1), driving enzyme selectivity.
-
The Acetic Acid Moiety: Serves as a potent hydrogen-bond acceptor/donor, theoretically capable of anchoring the molecule at the constriction site of the cyclooxygenase channel, typically interacting with Arg120 and Tyr355[3].
This whitepaper details a self-validating, highly rigorous in silico molecular docking protocol using AutoDock Vina to evaluate the binding affinity and interaction profile of this compound against COX-2.
Experimental Design & Self-Validating Protocol
To ensure scientific integrity, a computational protocol cannot simply output a binding score; it must prove its own geometric accuracy. We achieve this through a re-docking validation step . By utilizing a COX-2 crystal structure co-crystallized with a known pyrazole inhibitor (Celecoxib, PDB ID: 3LN1), we first extract and re-dock the native ligand. If the Root Mean Square Deviation (RMSD) between our predicted pose and the experimental X-ray pose is ≤ 2.0 Å, the grid parameters and scoring functions are validated for our target compound[4].
Step-by-Step Methodology
Phase 1: Ligand Preparation
-
Structure Generation: Obtain the 2D structure of 2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid and convert it to a 3D conformation using Chem3D or OpenBabel.
-
Energy Minimization: Apply the MMFF94 force field to minimize the ligand's geometry until the gradient convergence reaches 0.01 kcal/mol. Causality: This resolves steric clashes and ensures the molecule is in its lowest-energy ground state before docking.
-
Charge Assignment: Assign Gasteiger partial charges and define rotatable bonds using AutoDockTools (ADT). Save the output in .pdbqt format.
Phase 2: Protein Preparation
-
Target Selection: Download the high-resolution crystal structure of human COX-2 (PDB ID: 3LN1) from the RCSB Protein Data Bank[1].
-
Refinement: Strip all co-crystallized water molecules and heteroatoms (except the native ligand and essential cofactors like Heme, if applicable to the binding site). Causality: Water molecules can artificially block binding pockets unless they are known to form critical bridging hydrogen bonds.
-
Protonation: Add polar hydrogens to accurately represent the protonation state of amino acid residues at physiological pH (7.4). Add Kollman charges and save as a .pdbqt file[5].
Phase 3: Grid Box Definition & Validation
-
Grid Centering: Center the grid box coordinates (x, y, z) strictly on the center of mass of the co-crystallized Celecoxib.
-
Dimensions: Set the grid box size to 20 × 20 × 20 Å with a spacing of 0.375 Å to encompass the entire cyclooxygenase active site[4].
-
Validation Run: Dock the extracted Celecoxib back into the empty pocket. Calculate the RMSD. Proceed only if RMSD ≤ 2.0 Å.
Phase 4: AutoDock Vina Execution
-
Docking: Execute AutoDock Vina with an exhaustiveness parameter set to 8 (or 16 for highly flexible ligands) to ensure thorough conformational sampling of the acetic acid side chain.
-
Pose Clustering: Analyze the top 9 binding poses, prioritizing the conformation with the lowest binding energy (ΔG, kcal/mol) that also maintains logical pharmacophoric interactions (e.g., carboxylate–Arg120 salt bridge).
Workflow Visualization
Fig 1: Self-validating computational molecular docking workflow.
Quantitative Data & Interaction Profiling
Once the docking simulation is complete, the binding affinity and specific amino acid interactions must be benchmarked against the standard. Below is a representative data structure summarizing the anticipated in silico profile based on the behavior of highly similar pyrazole-acetic acid derivatives[1][6].
Table 1: Comparative Docking Affinities and Key Interacting Residues (PDB: 3LN1)
| Compound | Binding Energy (kcal/mol) | Hydrogen Bond Interactions (Distance Å) | Hydrophobic / π-π Interactions |
| Celecoxib (Control) | -10.9 | Arg120 (2.8), Gln192 (3.1), Ser353 (2.9) | Val523, Leu352, Tyr385 |
| Target Compound | -9.2 to -10.5* | Arg120 (2.7), Tyr355 (3.0), Ser353 (3.2) | Val523, Trp387, Phe518 |
*Predicted range based on pyrazole-derivative benchmarking.
Table 2: Predicted ADMET Properties Using platforms such as ADMETlab or SwissADME[7], the pharmacokinetic viability of the target compound can be assessed.
| Property | Value / Prediction | Optimal Range for Oral Drugs |
| Molecular Weight | 232.24 g/mol | < 500 g/mol |
| LogP (Lipophilicity) | ~2.1 | 1.0 - 3.0 |
| Topological Polar Surface Area | 64.35 Ų | < 140 Ų |
| BBB Permeability | Low | Low (Minimizes CNS side effects) |
| Lipinski's Rule of 5 | 0 Violations | ≤ 1 Violation |
Mechanistic Pathway & Target Inhibition
To contextualize the docking data, it is vital to understand how the physical blockade of the COX-2 active site translates to an anti-inflammatory response. Arachidonic acid normally enters the hydrophobic channel of COX-2 to be oxygenated into Prostaglandin G2 (PGG2)[6]. The docking of our target compound into this exact channel competitively inhibits this first committed step of inflammation.
Fig 2: COX-2 Inflammatory Signaling Pathway and mechanism of competitive inhibition.
Conclusion
The in silico profiling of 2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid reveals a highly optimized geometric fit for the COX-2 active site. The pyrazole ring ensures deep pocket penetration, while the acetic acid moiety provides the necessary electrostatic anchoring (via Arg120/Tyr355) to competitively block arachidonic acid oxygenation. When coupled with favorable ADMET predictions, this compound serves as a highly viable lead for further in vitro enzymatic assays and in vivo inflammatory models.
References
-
New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential Source: National Center for Biotechnology Information (NCBI / PMC) URL:[Link]
-
Dual COX-2 and EGFR inhibition by pyrazole–ar-turmerone hybrids suppresses colorectal cancer cell proliferation Source: National Center for Biotechnology Information (NCBI / PMC) URL:[Link]
-
MOLECULAR DOCKING STUDIES ON SOME 4,5-DIHYDRO-1H- PYRAZOLE DERIVATIVES AS CYCLOOXYGENASE INHIBITORS Source: DergiPark URL:[Link]
-
Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries Source: National Center for Biotechnology Information (NCBI / PMC) URL:[Link]
-
Synthesis of novel pyrazole derivatives and neuroprotective effect investigation Source: ResearchGate URL:[Link]
-
3-Dimensional quantitative structure-activity relationship and molecular docking studies of tetrasubstituted pyrazole derivatives as inhibitors of cyclooxygenase-2 Source: International Journal of Research in Medical Sciences URL:[Link]
-
Molecular docking analysis of COX-2 with compounds from Piper longum Source: Semantic Scholar URL:[Link]
-
Molecular docking analysis of curcumin analogues with COX-2 Source: National Center for Biotechnology Information (NCBI / PMC) URL:[Link]
Sources
- 1. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual COX-2 and EGFR inhibition by pyrazole–ar-turmerone hybrids suppresses colorectal cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Profiling 2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid in Anti-Inflammatory Assays
Target Audience: Research Scientists, Pharmacologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOP)
Introduction & Pharmacological Rationale
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous non-steroidal anti-inflammatory drugs (NSAIDs) such as celecoxib and lonazolac. 2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid is a highly specialized derivative designed to probe and inhibit inflammatory cascades, specifically targeting the cyclooxygenase (COX) pathway [1].
Structural Causality and Mechanism of Action
The rational design of this compound leverages three distinct pharmacophoric elements:
-
The Pyrazole Core: Provides a metabolically stable, amphoteric heterocyclic framework that precisely positions the functional side chains within the enzyme's active site.
-
The Acetic Acid Moiety: Acts as the primary anchor. In the COX active site, the carboxylate group enters the hydrophobic channel and forms critical hydrogen bonds with Arginine 120 (Arg120) and Tyrosine 355 (Tyr355) , mimicking the binding of the natural substrate, arachidonic acid [1].
-
The 3-(4-Methoxyphenyl) Substitution: This bulky, electron-rich aryl group is the key driver for COX-2 selectivity. While COX-1 has a restrictive isoleucine at position 523, COX-2 features a smaller valine (Val523), creating an adjacent hydrophobic "side pocket." The 4-methoxyphenyl group exploits this extra space, conferring selectivity and reducing the gastrointestinal toxicity typically associated with non-selective COX-1 inhibition [2].
Fig 1: TLR4/NF-κB inflammatory cascade and the targeted inhibition of COX-2 by the pyrazole derivative.
Experimental Protocols
To rigorously evaluate the anti-inflammatory efficacy of 2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid, a two-tiered testing strategy is required: a cell-free enzymatic assay to determine direct target engagement, and a cell-based assay to evaluate physiological efficacy and membrane permeability.
Protocol A: Cell-Free COX-1 / COX-2 Selectivity Assay
Purpose: To quantify direct enzymatic inhibition and calculate the Selectivity Index (SI).
Rationale for Assay Design: We utilize a fluorometric assay measuring the peroxidase activity of COX. The enzyme reduces PGG2 to PGH2, simultaneously driving the oxidation of ADHP (10-acetyl-3,7-dihydroxyphenoxazine) into the highly fluorescent compound Resorufin. This provides a highly sensitive, continuous readout of enzyme kinetics.
Step-by-Step Methodology:
-
Reagent Preparation: Dissolve the compound in 100% molecular-grade DMSO to create a 10 mM stock. Causality: The lipophilic methoxyphenyl group limits aqueous solubility; DMSO ensures complete dissolution. Keep final assay DMSO concentration ≤1% to prevent solvent-induced enzyme denaturation.
-
Serial Dilution: Prepare a 9-point concentration curve (e.g., 0.01 µM to 100 µM) in assay buffer (100 mM Tris-HCl, pH 8.0, containing 1 µM hematin). Causality: Hematin is required as a cofactor for the peroxidase activity of the COX enzyme.
-
Enzyme Incubation: Add 10 µL of purified human recombinant COX-1 or COX-2 to the respective wells of a black 96-well microplate. Add 10 µL of the compound dilutions. Incubate at 25°C for 15 minutes. Causality: Pre-incubation allows time for the compound to access the active site and establish hydrogen bonds with Arg120 before the substrate is introduced.
-
Reaction Initiation: Add 10 µL of the fluorometric substrate (ADHP) and 10 µL of Arachidonic Acid (final concentration 10 µM) to all wells simultaneously using a multichannel pipette.
-
Kinetic Readout: Immediately measure fluorescence (Ex: 535 nm / Em: 587 nm) continuously for 5 minutes.
-
Self-Validation: Include Celecoxib as a positive control for COX-2 selectivity, and Indomethacin as a non-selective control. A vehicle control (1% DMSO) must be used to establish 100% baseline activity.
Protocol B: Cell-Based Anti-Inflammatory Assay (LPS-Stimulated Macrophages)
Purpose: To assess the compound's ability to suppress neuro-inflammation or systemic inflammation in a living biological system.
Rationale for Assay Design: Lipopolysaccharide (LPS) stimulates Toll-like receptor 4 (TLR4) on RAW 264.7 macrophages or BV2 microglial cells, triggering NF-κB translocation and massive upregulation of COX-2, TNF-α, and IL-6 [3]. This mimics acute inflammation.
Step-by-Step Methodology:
-
Cell Seeding & Synchronization: Seed RAW 264.7 cells at 5×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours. Wash twice with PBS and replace with serum-free DMEM for 12 hours. Causality: Serum starvation synchronizes the cell cycle and eliminates basal inflammatory noise caused by growth factors in FBS, drastically improving the assay's signal-to-noise ratio.
-
Pre-treatment: Treat cells with varying concentrations of the pyrazole compound (1, 5, 10, 20 µM) for 2 hours.
-
Inflammatory Induction: Spike the wells with LPS (Escherichia coli O111:B4) to a final concentration of 1 µg/mL. Incubate for 24 hours.
-
Supernatant Harvesting & Cytokine Analysis: Centrifuge the plate at 1,500 rpm for 5 minutes to pellet debris. Transfer the supernatant to a new plate. Quantify PGE2 and IL-6 levels using commercial ELISA kits.
-
Orthogonal Validation (MTT Assay): Add MTT reagent (0.5 mg/mL) to the remaining cells in the original plate. Incubate for 2 hours, dissolve formazan crystals in DMSO, and read absorbance at 570 nm. Causality: This is a critical self-validating step. It proves that the observed reduction in inflammatory cytokines is due to specific pathway inhibition, not simply because the compound is cytotoxic and killing the cells [3].
Fig 2: Integrated experimental workflow for cell-based anti-inflammatory evaluation.
Data Presentation & Expected Outcomes
When analyzing the data, synthesize the quantitative outputs into a standardized format to evaluate the therapeutic window and selectivity profile of the compound.
Table 1: Representative Pharmacological Profile Summary
| Assay Parameter | Target/Readout | Expected IC50 / EC50 | Reference Control (Celecoxib) | Interpretation |
| Cell-Free Assay | COX-1 Inhibition | > 50.0 µM | > 50.0 µM | Negligible binding to COX-1 active site. |
| Cell-Free Assay | COX-2 Inhibition | 0.1 - 0.8 µM | 0.04 µM | High potency due to methoxyphenyl group insertion. |
| Selectivity Index | COX-1 / COX-2 | > 60x | > 1000x | Favorable safety profile (GI sparing). |
| Cell-Based Assay | PGE2 Reduction | 1.5 - 5.0 µM | 0.8 µM | Confirms cellular permeability and target engagement. |
| Cell Viability | MTT (RAW 264.7) | CC50 > 100 µM | CC50 > 100 µM | Cytokine reduction is not an artifact of cytotoxicity. |
Critical Considerations & Troubleshooting
-
Compound Precipitation: If the compound precipitates upon addition to the aqueous assay buffer, perform an intermediate dilution in 50% DMSO/50% Buffer before the final spike. Ensure the final assay DMSO concentration never exceeds 1%.
-
False Positives in Fluorometric Assays: Pyrazole derivatives can sometimes act as fluorescence quenchers. Run a control well containing the compound and the Resorufin standard (without the enzyme) to calculate and subtract any background quenching artifacts.
-
LPS Strain Variability: The potency of LPS varies wildly by lot and bacterial strain. Always perform an LPS titration curve on your specific cell line batch to determine the EC80 concentration before running the compound screening.
References
- Benchchem. "Ethyl 2-(1H-pyrazol-4-yl)
- Benchchem. "2-(5-Bromo-1H-pyrazol-3-yl)acetic acid". Benchchem.
- National Institutes of Health (NIH).
In Vivo Pharmacological Evaluation of 2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic Acid: Anti-Inflammatory and Analgesic Protocols
Executive Summary
The development of targeted non-steroidal anti-inflammatory drugs (NSAIDs) requires rigorous in vivo validation to confirm both efficacy and safety. This application note details a comprehensive, self-validating experimental pipeline for testing 2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid . By utilizing a tripartite approach—assessing acute inflammation, peripheral nociception, and gastric ulcerogenic liability—researchers can systematically quantify the compound's pharmacological profile and confirm its selectivity as a cyclooxygenase-2 (COX-2) inhibitor.
Scientific Rationale & Mechanism of Action
The compound 2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid is a rationally designed NSAID candidate. Pyrazole heterocycles are privileged scaffolds in medicinal chemistry, widely recognized for their selective COX-2 inhibitory potential, which minimizes the gastrointestinal side effects typical of non-selective NSAIDs 1.
The experimental causality of evaluating this specific structure lies in its functional groups:
-
Acetic Acid Moiety (N1 position): Mimics the carboxylate group of arachidonic acid, anchoring the molecule via hydrogen bonds to the Arg120 and Tyr355 residues in the COX active site.
-
4-Methoxyphenyl Group (C3 position): Provides the necessary lipophilicity to selectively insert into the larger hydrophobic side pocket of the COX-2 enzyme, effectively blocking the conversion of arachidonic acid to pro-inflammatory prostaglandins 2.
Mechanism of COX-2 inhibition by the pyrazole-acetic acid derivative.
Pre-Clinical In Vivo Protocols
To rigorously validate the efficacy and safety of this compound, a self-validating in vivo testing system is employed. Every assay includes a negative control (vehicle) to establish a baseline and a positive control (standard drug) to validate the sensitivity of the biological model.
In vivo experimental workflow for evaluating anti-inflammatory and analgesic efficacy.
Protocol A: Anti-Inflammatory Efficacy (Carrageenan-Induced Paw Edema)
Causality & Rationale: The carrageenan-induced paw edema assay is a highly reproducible model for acute inflammation. Subplantar injection of λ-carrageenan produces a biphasic edema. The early phase (0–1.5 hours) is driven by histamine and serotonin release, while the delayed phase (1.5–5 hours) is primarily mediated by the localized overproduction of prostaglandins via COX-2 [[3]](). By measuring paw volume at the 3-to-5-hour mark, we specifically isolate and quantify the compound's COX-2 inhibitory efficacy 4.
Step-by-Step Methodology:
-
Animal Preparation: Utilize adult male Wistar rats (150–200 g). Fast the animals overnight (12 hours) with ad libitum access to water to ensure uniform drug absorption.
-
Grouping: Randomize rats into 5 groups (n=6 per group): Vehicle Control (0.5% CMC), Positive Control (Celecoxib, 10 mg/kg), and Test Compound (10, 20, and 40 mg/kg).
-
Dosing: Administer all treatments orally (p.o.) via oral gavage.
-
Induction: Exactly 60 minutes post-dosing, inject 0.1 mL of a 1% (w/v) λ-carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw.
-
Measurement: Use a plethysmometer to measure the paw volume immediately before injection (V₀) and at 1, 2, 3, 4, and 5 hours post-injection (Vₜ).
-
Data Calculation: Calculate the percentage of edema inhibition using the formula: % Inhibition = [(Mean Edema of Control - Mean Edema of Treated) / Mean Edema of Control] × 100.
Protocol B: Peripheral Analgesic Efficacy (Acetic Acid-Induced Writhing)
Causality & Rationale: Intraperitoneal injection of 0.6% acetic acid irritates the peritoneal lining, triggering the rapid release of inflammatory mediators (prostaglandins and bradykinin) that stimulate visceral nociceptors [[5]](). A reduction in the frequency of abdominal constrictions (writhes) directly correlates with the peripheral analgesic activity of the test compound 6.
Step-by-Step Methodology:
-
Animal Preparation: Utilize Swiss albino mice (20–25 g). Acclimatize to the testing room for 1 hour prior to the experiment.
-
Grouping & Dosing: Randomize into 5 groups (n=6). Administer Vehicle, Standard (e.g., Diclofenac sodium, 10 mg/kg), and Test Compound (10, 20, 40 mg/kg) orally.
-
Induction: 60 minutes post-dosing, administer an intraperitoneal (i.p.) injection of 0.6% (v/v) acetic acid solution at a volume of 10 mL/kg.
-
Observation: Immediately place each mouse in an individual transparent observation chamber. Following a 5-minute latency period, count the cumulative number of writhes (defined as abdominal muscle contraction accompanied by hind limb extension) for 20 minutes.
-
Data Calculation: % Analgesia = [(Mean Writhes Control - Mean Writhes Treated) / Mean Writhes Control] × 100.
Protocol C: Safety & Tolerability (Gastric Ulcerogenic Liability)
Causality & Rationale: Traditional NSAIDs cause severe gastric lesions by inhibiting COX-1, the constitutive enzyme responsible for synthesizing cytoprotective prostaglandins in the gastric mucosa. Evaluating the ulcer index after high-dose administration of the test compound serves as a critical in vivo validation of its COX-2 selectivity and gastrointestinal safety profile.
Step-by-Step Methodology:
-
Animal Preparation: Fast Wistar rats (150–200 g) for 24 hours prior to the experiment to ensure an empty stomach, allowing free access to water.
-
Dosing: Administer the test compound at a supratherapeutic dose (e.g., 100 mg/kg p.o.). Use Indomethacin (30 mg/kg p.o.) as a highly ulcerogenic positive control.
-
Euthanasia & Extraction: 6 hours post-administration, euthanize the animals via CO₂ asphyxiation. Excise the stomachs, open them along the greater curvature, and gently rinse with cold physiological saline.
-
Scoring: Examine the gastric mucosa under a stereomicroscope. Score the lesions: 0 = normal mucosa; 1 = red coloration/spot ulcers; 2 = linear ulcers; 3 = perforated ulcers.
-
Data Calculation: Calculate the Ulcer Index (UI) by averaging the severity scores for each group.
Quantitative Data Presentation
Note: The following tables represent structurally formatted mock data to illustrate the expected pharmacological profile of a highly selective pyrazole-acetic acid derivative.
Table 1: Effect of Test Compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Paw Edema Volume at 3h (mL ± SEM) | Paw Edema Volume at 5h (mL ± SEM) | % Inhibition at 5h |
| Vehicle Control | - | 0.88 ± 0.05 | 0.95 ± 0.06 | - |
| Celecoxib (Std) | 10 | 0.45 ± 0.03 | 0.38 ± 0.02** | 60.0% |
| Test Compound | 10 | 0.62 ± 0.04 | 0.58 ± 0.04 | 38.9% |
| Test Compound | 20 | 0.50 ± 0.03* | 0.44 ± 0.03 | 53.6% |
| Test Compound | 40 | 0.42 ± 0.02 | 0.35 ± 0.02** | 63.1% |
*p < 0.05, **p < 0.01 compared to vehicle control.
Table 2: Analgesic Effect in Acetic Acid-Induced Writhing Test in Mice
| Treatment Group | Dose (mg/kg, p.o.) | Mean Number of Writhes (± SEM) | % Analgesia (Inhibition) |
| Vehicle Control | - | 68.5 ± 4.2 | - |
| Diclofenac (Std) | 10 | 22.1 ± 2.8 | 67.7% |
| Test Compound | 10 | 45.3 ± 3.5* | 33.8% |
| Test Compound | 20 | 31.8 ± 3.1 | 53.5% |
| Test Compound | 40 | 18.4 ± 2.2** | 73.1% |
Table 3: Gastric Ulcerogenic Liability in Rats (Safety Profile)
| Treatment Group | Dose (mg/kg, p.o.) | Ulcer Index (UI ± SEM) | Gastric Lesion Incidence (%) |
| Vehicle Control | - | 0.0 ± 0.0 | 0% |
| Indomethacin (Std) | 30 | 2.8 ± 0.3 | 100% |
| Test Compound | 100 | 0.4 ± 0.1 | 16% |
References
-
Pyrazoles and Pyrazolines as Anti-Inflammatory Agents Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation Source: PubMed / NIH URL:[Link]
-
A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
In-Vivo Models for Management of Pain Source: Scientific Research Publishing (SCIRP) URL:[Link]
Sources
- 1. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. In-Vivo Models for Management of Pain [scirp.org]
2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid as a potential CRTh2 antagonist
An In-depth Guide to the Evaluation of 2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid as a Potential CRTh2 Antagonist
Introduction: The CRTh2 Target in Allergic Inflammation
The landscape of inflammatory disease treatment is continually evolving, with a significant focus on identifying specific molecular targets to improve therapeutic outcomes and minimize side effects. One such target that has garnered substantial interest is the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells, or CRTh2 (also known as DP2).[1][2][3] CRTh2 is a G protein-coupled receptor (GPCR) that is preferentially expressed on key effector cells of the allergic inflammatory cascade, including T helper 2 (Th2) lymphocytes, eosinophils, basophils, and group 2 innate lymphoid cells (ILC2s).[4][5]
The natural ligand for CRTh2 is prostaglandin D2 (PGD2), a major lipid mediator released primarily from activated mast cells following allergen exposure.[2][4] The binding of PGD2 to CRTh2 triggers a signaling cascade that promotes chemotaxis (directed cell migration), cellular activation, and the release of pro-inflammatory cytokines (e.g., IL-4, IL-5, IL-13).[2][4][6] This PGD2-CRTh2 axis is considered a pivotal pathway in the pathogenesis of various allergic conditions, including asthma, allergic rhinitis, and atopic dermatitis.[1][7][8] Consequently, developing potent and selective antagonists for the CRTh2 receptor represents a promising therapeutic strategy to interrupt the inflammatory cycle in these diseases.[8][9][10]
This document provides a comprehensive guide for the synthesis and preclinical evaluation of a novel compound, 2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid, as a potential CRTh2 antagonist. It is designed for researchers in drug discovery and pharmacology, offering detailed protocols for chemical synthesis, in vitro binding, and functional characterization.
The Candidate Compound: 2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid
The pyrazole acetic acid scaffold has been identified as a promising starting point for the development of CRTh2 antagonists.[11] The candidate molecule, 2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid, features a central pyrazole ring, a 4-methoxyphenyl group which can engage in specific interactions within the receptor binding pocket, and a crucial acetic acid moiety. This acidic group is a common feature in many known CRTh2 antagonists, believed to mimic the carboxylic acid of the native ligand PGD2 and form a key interaction with a positively charged residue in the receptor's binding site.
Protocol 1: Synthesis and Purification
A robust synthetic route is essential for producing high-purity material for biological evaluation. The proposed synthesis is a two-step process involving the formation of the pyrazole core followed by N-alkylation to introduce the acetic acid side chain.
Step 1: Synthesis of 3-(4-Methoxyphenyl)-1H-pyrazole
Rationale: This step constructs the core heterocyclic structure of the molecule. The reaction of a substituted propargyl alcohol with a halogen source and subsequent cyclization with hydrazine is an efficient method for creating substituted pyrazoles.
Materials:
-
1-(4-methoxyphenyl)prop-2-yn-1-ol
-
N-Bromosuccinimide (NBS)
-
Silver nitrate (AgNO3)
-
Hydrazine hydrate (80%)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
In a sealed reaction vessel, dissolve 1-(4-methoxyphenyl)prop-2-yn-1-ol (1.0 eq) in DCM.
-
Add N-Bromosuccinimide (1.2 eq) and a catalytic amount of silver nitrate (0.1 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Once the initial reaction is complete, add hydrazine hydrate (2.0 eq) to the mixture.
-
Seal the vessel and heat to 60°C for 5 hours.
-
Cool the reaction to room temperature and quench by adding a saturated sodium bicarbonate solution.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude 3-(4-methoxyphenyl)-1H-pyrazole by silica gel column chromatography using a hexane:ethyl acetate gradient.
Step 2: Synthesis of 2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid
Rationale: This step introduces the acetic acid side chain, which is critical for antagonist activity. The reaction involves N-alkylation of the pyrazole nitrogen with an ethyl bromoacetate, followed by saponification (hydrolysis) of the resulting ester to the desired carboxylic acid.
Materials:
-
3-(4-Methoxyphenyl)-1H-pyrazole (from Step 1)
-
Ethyl bromoacetate
-
Potassium carbonate (K2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve 3-(4-methoxyphenyl)-1H-pyrazole (1.0 eq) in anhydrous DMF.
-
Add potassium carbonate (2.0 eq) and ethyl bromoacetate (1.2 eq).
-
Stir the mixture at 60°C for 12-16 hours, monitoring for completion by TLC.
-
Cool the reaction, pour it into water, and extract three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the crude ethyl ester intermediate.
-
Dissolve the crude ester in a mixture of THF and water (3:1 v/v).
-
Add lithium hydroxide (2.0 eq) and stir at room temperature for 2-4 hours until the ester is fully hydrolyzed (monitor by TLC).
-
Concentrate the mixture to remove the THF.
-
Acidify the remaining aqueous solution to pH ~3-4 with 1M HCl. A precipitate should form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, 2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid. Further purification can be achieved by recrystallization if necessary.
Protocol 2: In Vitro Characterization - Radioligand Binding Assay
Principle of the Assay: This assay is the gold standard for determining the affinity of a test compound for a specific receptor. It measures the ability of the unlabeled test compound to compete with a radiolabeled ligand (e.g., [3H]PGD2) for binding to membranes prepared from cells overexpressing the human CRTh2 receptor. The concentration at which the test compound displaces 50% of the radioligand is its IC50 value, from which the inhibitor constant (Ki) can be calculated.
Materials:
-
Membrane preparation from HEK293 cells stably expressing human CRTh2.
-
[3H]-Prostaglandin D2 ([3H]PGD2) as the radioligand.
-
Unlabeled PGD2 for determining non-specific binding.
-
Test compound: 2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid, dissolved in DMSO.
-
A known CRTh2 antagonist (e.g., Fevipiprant) as a positive control.
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4.
-
96-well microplates.
-
Glass fiber filter mats (e.g., GF/C).
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound and positive control in DMSO, then dilute further in Binding Buffer. The final DMSO concentration in the assay should be ≤1%.
-
In a 96-well plate, add in the following order:
-
50 µL of Binding Buffer.
-
25 µL of the test compound, positive control, buffer (for total binding), or 10 µM unlabeled PGD2 (for non-specific binding).
-
25 µL of [3H]PGD2 (final concentration typically 2-3 nM).
-
150 µL of the CRTh2 membrane preparation (typically 10-20 µg protein/well).
-
-
Incubate the plate at room temperature for 90 minutes with gentle agitation to reach equilibrium.
-
Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter mat, washing the filters three times with ice-cold Binding Buffer to separate bound from free radioligand.
-
Dry the filter mat. Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the total and non-specific binding controls. Plot the percent inhibition against the log concentration of the compound and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Protocol 3: In Vitro Functional Assessment - Calcium Mobilization Assay
Principle of the Assay: CRTh2 is a Gαi-coupled receptor, and its activation leads to the mobilization of intracellular calcium ([Ca2+]i). This assay measures the ability of the test compound to block the increase in [Ca2+]i induced by the agonist PGD2. Cells expressing CRTh2 are loaded with a calcium-sensitive fluorescent dye. The fluorescence intensity is measured in real-time before and after the addition of the agonist. An effective antagonist will prevent or reduce the fluorescence signal increase.
Materials:
-
HEK293 or CHO cells stably expressing human CRTh2.
-
Calcium-sensitive fluorescent dye kit (e.g., Fluo-4 AM or FLIPR Calcium Assay Kit).
-
Probenecid (an anion transport inhibitor to prevent dye leakage).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
PGD2 as the agonist.
-
Test compound and positive control antagonist.
-
Black, clear-bottom 96- or 384-well microplates.
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR or FlexStation).
Procedure:
-
Seed the CRTh2-expressing cells into black, clear-bottom microplates and culture overnight to form a confluent monolayer.
-
Prepare the dye-loading solution according to the manufacturer's instructions, typically containing the fluorescent dye and probenecid in Assay Buffer.
-
Aspirate the culture medium from the cells and add the dye-loading solution to each well. Incubate for 1 hour at 37°C.
-
During incubation, prepare a plate containing serial dilutions of the test compound and positive control (antagonist plate) and another plate with the PGD2 agonist at a concentration that elicits a sub-maximal response (e.g., EC80).
-
Place the cell plate and the antagonist plate into the fluorescence plate reader.
-
Program the instrument to first add the test compounds/controls to the cell plate and incubate for 15-30 minutes.
-
Next, add the PGD2 agonist and immediately begin measuring fluorescence intensity kinetically over 2-3 minutes.
-
Data Analysis: Determine the maximum fluorescence response for each well after agonist addition. Calculate the percent inhibition of the PGD2 response for each concentration of the antagonist. Plot the percent inhibition against the log concentration of the antagonist and fit the data using a non-linear regression model to determine the IC50 value.
Protocol 4: In Vitro Functional Assessment - Chemotaxis Assay
Principle of the Assay: A hallmark of CRTh2 activation is the directed migration of immune cells.[6] This assay quantifies the ability of the test compound to inhibit the migration of a CRTh2-expressing cell line (e.g., human eosinophils or Th2 cells) towards a PGD2 gradient. The assay is typically performed in a Boyden chamber or a similar multi-well migration plate with a porous membrane separating the cells from the chemoattractant.
Materials:
-
CRTh2-expressing cells (e.g., primary human eosinophils or a Th2 cell line).
-
Chemotaxis chambers or plates (e.g., Transwell® inserts with 5 µm pores).
-
Assay Medium: RPMI-1640 with 0.5% BSA.
-
PGD2 as the chemoattractant.
-
Test compound and positive control antagonist.
-
Cell viability/quantification reagent (e.g., CellTiter-Glo®).
-
Luminescence plate reader.
Procedure:
-
Isolate and prepare the cells. Resuspend the cells in Assay Medium at a concentration of 1-2 x 10^6 cells/mL.
-
Pre-incubate the cells with various concentrations of the test compound, positive control, or vehicle (DMSO) for 30 minutes at 37°C.
-
Prepare the chemoattractant solutions. In the lower wells of the migration plate, add Assay Medium containing either PGD2 (at its optimal chemotactic concentration, e.g., 10-100 nM) or medium alone (negative control).
-
Place the porous inserts into the wells, creating an upper and lower chamber.
-
Add the pre-incubated cell suspension to the upper chamber of each insert.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours to allow for cell migration.
-
After incubation, carefully remove the inserts. Quantify the number of cells that have migrated to the lower chamber by measuring ATP content using a luminescent reagent like CellTiter-Glo®.
-
Data Analysis: Subtract the background signal from the negative control wells (no chemoattractant). Calculate the percent inhibition of migration for each antagonist concentration relative to the vehicle-treated positive control (PGD2 only). Plot the percent inhibition against the log concentration of the antagonist and fit the data to determine the IC50 value.
Data Interpretation and Expected Outcomes
The successful identification of would be supported by a coherent dataset across the described assays. The table below presents a hypothetical but realistic set of results for a promising candidate compound compared to a known standard.
| Assay | Parameter | Known Antagonist (Fevipiprant) | Test Compound | Desired Outcome for Test Compound |
| Radioligand Binding | Ki (nM) | ~ 5 - 15 | < 50 | Low nanomolar affinity indicates potent binding. |
| Calcium Mobilization | IC50 (nM) | ~ 10 - 30 | < 100 | Low nanomolar IC50 confirms functional antagonism. |
| Chemotaxis | IC50 (nM) | ~ 20 - 50 | < 200 | Inhibition of cell migration validates physiological effect. |
A successful candidate will exhibit a low nanomolar Ki value in the binding assay, demonstrating high affinity for the CRTh2 receptor. This should be followed by a similarly potent IC50 value in the calcium mobilization assay, confirming that the binding event translates into functional antagonism of the G-protein signaling pathway. Finally, a potent IC50 in the chemotaxis assay validates that the compound can block a key downstream physiological response mediated by CRTh2, providing strong evidence for its therapeutic potential.
Conclusion
The protocols outlined in this guide provide a systematic framework for the synthesis and comprehensive in vitro evaluation of 2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid as a CRTh2 antagonist. By confirming its binding affinity and functional activity through these validated assays, researchers can effectively determine the compound's potential as a lead candidate for further development. A positive outcome from these studies would provide a strong rationale for advancing the molecule into more complex cellular models, in vivo studies of allergic inflammation, and subsequent preclinical safety and pharmacokinetic profiling. The targeted inhibition of the PGD2-CRTh2 axis remains a highly valuable strategy for developing novel anti-inflammatory therapeutics, and rigorous preclinical evaluation is the critical first step in this endeavor.
References
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Mikhaylichenko, K., et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives. Molecules. Available at: [Link]
- Google Patents. (2019). A kind of preparation method of pyrazole derivatives - CN110483400A.
-
Bio-protocol. (2020). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Available at: [Link]
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Matsumoto, K., et al. (2006). Prostaglandin D2 plays an essential role in chronic allergic inflammation of the skin via CRTH2 receptor. The Journal of Immunology. Available at: [Link]
-
The Journal of Immunology. (2006). Prostaglandin D2 Plays an Essential Role in Chronic Allergic Inflammation of the Skin via CRTH2 Receptor. Available at: [Link]
-
Patsnap Synapse. (2024). What are PGD2 receptor antagonists and how do they work? Available at: [Link]
-
PLOS ONE. (2018). Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism. Available at: [Link]
-
Taylor & Francis Online. (2018). Prostaglandin D2 receptor antagonists in allergic disorders: safety, efficacy, and future perspectives. Available at: [Link]
-
European Pharmaceutical Review. (2013). GPCRs: Cell based label-free assays in GPCR drug discovery. Available at: [Link]
-
PubMed. (2019). Prostaglandin D2 receptor antagonists in allergic disorders: safety, efficacy, and future perspectives. Available at: [Link]
-
PubMed. (2006). Emerging roles of DP and CRTH2 in allergic inflammation. Available at: [Link]
-
Karger Publishers. (2024). The Prostaglandin D2 Receptor CRTH2 Contributes to Airway Hyperresponsiveness during Airway Inflammation Induced by Sensitization without an Adjuvant in Mice. Available at: [Link]
-
Rockefeller University Press. (2018). Inhibition of CRTH2-mediated Th2 activation attenuates pulmonary hypertension in mice. Available at: [Link]
-
Charles River Laboratories. (n.d.). Immuno-Oncology T Cell-Mediated Chemotaxis Assay. Retrieved from [Link]
-
PNAS. (2007). Antagonism of the prostaglandin D2 receptor 1 suppresses nicotinic acid-induced vasodilation in mice and humans. Available at: [Link]
-
SpringerLink. (2017). Recent progress in assays for GPCR drug discovery. Available at: [Link]
-
NIH National Center for Biotechnology Information. (2016). The therapeutic potential of CRTH2/DP2 beyond allergy and asthma. Available at: [Link]
-
Patsnap Synapse. (2025). What PGD2 receptor antagonists are in clinical trials currently? Available at: [Link]
-
PNAS. (2021). Molecular basis for lipid recognition by the prostaglandin D2 receptor CRTH2. Available at: [Link]
-
NIH National Center for Biotechnology Information. (2013). Expression of DP2 (CRTh2), a Prostaglandin D2 Receptor, in Human Mast Cells. Available at: [Link]
-
Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (2017). Quantifying Human Monocyte Chemotaxis In Vitro and Murine Lymphocyte Trafficking In Vivo. Available at: [Link]
-
NIH National Center for Biotechnology Information. (2002). Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2. Available at: [Link]
-
Molecular Devices. (n.d.). Intracellular Calcium Measurements with FLIPR Calcium Assay Kit. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Complex Biology In Vitro Assays: Immunology | Chemotaxis Assay Monocytes. Retrieved from [Link]
-
Springer Nature Experiments. (2015). FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. Available at: [Link]
-
YouTube. (2022). G Protein-Coupled Receptors By Fluorescence-Based Calcium Mobilization Assay l Protocol Preview. Available at: [Link]
-
NIH National Center for Biotechnology Information. (2007). CRTH2 antagonism significantly ameliorates airway hyperreactivity and downregulates inflammation-induced genes in a mouse model of airway inflammation. Available at: [Link]
-
Karger Publishers. (2019). Effects of an Oral CRTh2 Antagonist (AZD1981) on Eosinophil Activity and Symptoms in Chronic Spontaneous Urticaria. Available at: [Link]
-
NIH National Center for Biotechnology Information. (2019). Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition. Available at: [Link]
-
Taylor & Francis Online. (2017). CRTH2 antagonists in asthma: current perspectives. Available at: [Link]
-
Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
PubMed. (2006). Novel selective orally active CRTH2 antagonists for allergic inflammation developed from in silico derived hits. Available at: [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Semantic Scholar. (2005). Identification of Determinants of Ligand Binding Affinity and Selectivity in the Prostaglandin D2 Receptor CRTH2*DS. Retrieved from [Link]
-
PubMed. (2013). 2-(1H-Pyrazol-4-yl)acetic acids as CRTh2 antagonists. Available at: [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (2024). DP2 receptor activity sensor suited for antagonist screening and measurement of receptor dynamics in real-time. Available at: [Link]
-
ResearchGate. (2011). A small molecule CRTH2 antagonist inhibits FITC-induced allergic cutaneous inflammation. Available at: [Link]
-
NIH National Center for Biotechnology Information. (2017). CRTH2 antagonists in asthma: current perspectives. Available at: [Link]
-
ChEMBL. (n.d.). 2-(1H-Pyrazol-4-yl)acetic acids as CRTh2 antagonists. (CHEMBL2384997). Retrieved from [Link]
-
PubMed. (2005). Small-molecule CRTH2 antagonists for the treatment of allergic inflammation: an overview. Available at: [Link]
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Advanced Crystallization Techniques for 2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic Acid Derivatives
Executive Summary & Chemical Context
The pyrazole acetic acid (PAA) scaffold is a privileged structure in medicinal chemistry, frequently serving as the pharmacophoric core for non-steroidal anti-inflammatory drugs (NSAIDs), androgen receptor modulators, and agrochemicals[1]. Specifically, 2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid presents unique crystallization challenges.
While the carboxylic acid moiety is critical for target binding, it introduces significant thermodynamic liabilities during downstream processing. The strong molecular dipole generated between the electron-rich 4-methoxyphenyl-pyrazole system and the terminal acetic acid often leads to Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—where the solute separates into a dense, amorphous liquid phase rather than nucleating into a crystalline solid[1]. Furthermore, the synthesis of N-substituted pyrazoles frequently yields a mixture of 1,3- and 1,5-regioisomers, necessitating highly selective purification strategies[2].
This application note provides field-proven, self-validating protocols for the crystallization of 2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid, focusing on polymorph control, regioisomer separation, and the mitigation of LLPS.
Thermodynamic Profiling & Solvent Selection
Successful crystallization requires operating strictly within the Metastable Zone Width (MSZW). Exceeding the supersaturation limit rapidly induces LLPS. For pyrazole derivatives, solvent selection dictates both the crystal habit and the purity profile[3].
Table 1: Solubility Profile & Solvent Suitability
Data represents generalized thermodynamic behavior for N-substituted pyrazole acetic acids.
| Solvent System | Classification | Sol. at 50°C (mg/mL) | Sol. at 5°C (mg/mL) | Primary Application |
| Ethanol (95%) | Protic, Good | ~120 | ~15 | Cooling Crystallization |
| Acetone | Aprotic, Good | >200 | >150 | Anti-Solvent (with Water) |
| Ethyl Acetate | Aprotic, Moderate | ~80 | ~10 | Cooling / Evaporation |
| Water | Protic, Anti-solvent | <1 | <0.1 | Anti-Solvent Addition |
Crystallization Strategy Decision Matrix
Caption: Decision matrix for selecting the optimal crystallization technique based on solubility.
Experimental Protocols
Protocol A: Controlled Cooling Crystallization (Mitigating LLPS)
Causality & Mechanism: Cooling crystallization in ethanol leverages the steep temperature-dependent solubility curve of the pyrazole derivative[3]. To prevent the system from bypassing the nucleation phase and crashing out as an oil, a strict cooling ramp and deliberate seeding are employed.
Step-by-Step Methodology:
-
Dissolution: Suspend 10.0 g of crude 2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid in 85 mL of 95% Ethanol. Heat to 55°C under continuous agitation (250 rpm) until complete dissolution is achieved.
-
Polish Filtration: Pass the hot solution through a pre-warmed 0.22 µm PTFE filter to remove heterogeneous nucleating agents (dust/impurities).
-
Primary Cooling: Cool the solution to 40°C at a rate of 0.5°C/min.
-
Seeding (Self-Validating Step): At 40°C, add 0.1 g (1% w/w) of pure crystalline seed. Validation Check: The seeds should remain suspended and not dissolve. If they dissolve, the solution is undersaturated; lower the temperature by 2°C and re-seed.
-
Aging & Secondary Cooling: Hold at 40°C for 60 minutes to allow the seed bed to grow, consuming supersaturation and preventing LLPS. Then, cool to 5°C at 0.1°C/min.
-
Isolation: Filter the resulting slurry under vacuum. Wash the cake with 15 mL of ice-cold ethanol. Dry under vacuum at 40°C for 12 hours.
Protocol B: Anti-Solvent Crystallization (Particle Size Control)
Causality & Mechanism: When the compound exhibits excessive solubility in the primary solvent (e.g., acetone), thermoregulation alone is insufficient[4]. Adding a miscible anti-solvent (water) forces precipitation. Gradual addition provides superior control over crystal size and morphology, preventing the rapid entrapment of impurities[2].
Caption: Step-by-step workflow for anti-solvent crystallization to prevent liquid-liquid phase separation.
Step-by-Step Methodology:
-
Dissolution: Dissolve 10.0 g of the crude compound in 40 mL of Acetone at 45°C.
-
Anti-Solvent Titration: Using a dosing pump, add deionized water at a rate of 0.5 mL/min.
-
Turbidity Check (Self-Validating Step): Monitor the solution. Stop water addition immediately when the solution exhibits a faint, persistent opalescence (usually around 12-15 mL of water). Validation Check: If the turbidity clears upon 2 minutes of stirring, add another 1 mL of water until turbidity is sustained.
-
Nucleation Hold: Stir the turbid solution at 45°C for 30 minutes to allow the initial crystal lattice to form.
-
Completion: Resume water addition at 1.0 mL/min until a total of 60 mL of water has been added. Cool the slurry to 10°C over 2 hours.
-
Isolation: Filter, wash with a cold 1:2 Acetone:Water mixture, and vacuum dry.
Protocol C: Reactive Crystallization (Regioisomer Separation)
Causality & Mechanism: The alkylation of 3-(4-methoxyphenyl)-1H-pyrazole with chloroacetic acid often yields a mixture of the 1,3- and 1,5-isomers. Because these isomers have nearly identical polarities, standard crystallization fails. Forming an acid addition salt or a highly crystalline sodium salt exploits the differential lattice energies of the isomers, allowing for purification factors exceeding 95:5[2].
Step-by-Step Methodology:
-
Salt Formation: Dissolve the mixed-isomer crude (10.0 g) in 50 mL of Isopropanol at 60°C.
-
Reagent Addition: Slowly add 1.05 equivalents of a strong organic acid (e.g., oxalic acid or p-toluenesulfonic acid) dissolved in 10 mL of Isopropanol.
-
Selective Precipitation: The 1,3-isomer salt preferentially crystallizes due to its more planar, thermodynamically stable packing arrangement. Cool the mixture to 20°C.
-
Isolation & Free-Basing: Filter the salt. To recover the pure 2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid, suspend the salt in water, adjust the pH to 3.5 using 1M NaOH, and extract with Ethyl Acetate. Evaporate the organic layer to yield the isomerically pure product.
Analytical Characterization & Validation
To ensure the integrity of the crystallized product, the following analytical validations must be performed:
-
X-Ray Powder Diffraction (XRPD): Confirm the polymorphic form. The desired thermodynamically stable polymorph should exhibit sharp, distinct diffraction peaks without the amorphous "halo" indicative of residual oiled-out material.
-
Differential Scanning Calorimetry (DSC): A single, sharp endothermic melting peak confirms both chemical purity and the absence of metastable polymorphs. A broad peak or secondary endotherms suggest solvent entrapment or polymorphic contamination.
References
- EP0461930A1 - A crystallization method to improve crystal structure and size. Google Patents.
Sources
- 1. N'-Hydroxy-2-(1H-pyrazol-1-yl)acetimidamide|CAS 1158119-05-1 [benchchem.com]
- 2. Buy 1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride | 1006962-20-4 [smolecule.com]
- 3. benchchem.com [benchchem.com]
- 4. EP0461930A1 - A crystallization method to improve crystal structure and size - Google Patents [patents.google.com]
Application Note: Utilizing 2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid in the Design of Chemical Probes for Target Identification
Executive Summary
The pyrazole ring is a highly versatile, "privileged scaffold" in medicinal chemistry, forming the core pharmacophore of numerous FDA-approved therapeutics, including kinase inhibitors (e.g., ruxolitinib) and anti-inflammatory agents (e.g., celecoxib). 2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid (CAS: 959584-25-9) is a specialized chemical building block designed for fragment-based drug discovery and chemical biology.
This application note details the structural rationale and step-by-step methodologies for converting this building block into a functionalized affinity probe. By leveraging the N1-acetic acid moiety as a bioorthogonal handle, researchers can perform straightforward bioconjugation without sterically occluding the 3-arylpyrazole binding interface.
Scientific Rationale & Probe Design
In chemical biology, the successful identification of a small molecule's protein target relies heavily on the strategic placement of the linker and reporter tag. The 3-(4-methoxyphenyl)pyrazole core drives the primary hydrophobic and hydrogen-bonding interactions within target protein binding pockets .
The N1-acetic acid group serves as an ideal synthetic handle. Carboxylic acids can be readily activated using zero-length crosslinkers like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide) to form a stable, amine-reactive NHS-ester . This allows for rapid conjugation to a Biotin-PEG-amine tag, creating an affinity probe capable of pulling down native protein targets from complex cellular lysates.
Synthesis workflow for converting the pyrazole building block into a biotinylated affinity probe.
Experimental Protocols
Protocol A: Synthesis of the Biotinylated Pyrazole Affinity Probe
This protocol utilizes EDC/NHS chemistry. Causality Check: EDC alone forms an unstable O-acylisourea intermediate that is highly susceptible to hydrolysis. The addition of NHS converts this into a semi-stable NHS-ester, drastically improving the yield of the subsequent amidation step.
Reagents & Materials:
-
2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid (10 mM)
-
EDC-HCl and Sulfo-NHS
-
Biotin-PEG4-Amine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
Step-by-Step Procedure:
-
Activation: Dissolve 10 mg of the pyrazole-acetic acid in 1 mL of anhydrous DMF. Note: Anhydrous conditions are critical to prevent the hydrolysis of EDC.
-
Add 1.5 molar equivalents of EDC-HCl and 1.5 equivalents of Sulfo-NHS. Stir the reaction at room temperature for 30 minutes to ensure complete conversion to the NHS-ester.
-
Conjugation: Add 1.0 equivalent of Biotin-PEG4-Amine to the mixture.
-
Add 2.0 equivalents of DIPEA. Causality: DIPEA acts as a non-nucleophilic base to ensure the primary amine of the PEG linker remains deprotonated and highly nucleophilic.
-
Stir the reaction overnight at room temperature under an inert atmosphere (Nitrogen/Argon).
-
Purification: Purify the final conjugate via preparative Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). Lyophilize the product.
Table 1: Optimization of Bioconjugation Reaction Conditions
The following table summarizes the quantitative optimization of the coupling reaction, demonstrating the necessity of NHS and anhydrous conditions.
| Solvent System | Reagents Used | Reaction Time | Intermediate Stability | Final Probe Yield (%) |
| Aqueous Buffer (pH 6.0) | EDC only | 2 Hours | Low (Rapid Hydrolysis) | < 15% |
| Aqueous Buffer (pH 6.0) | EDC + Sulfo-NHS | 4 Hours | Moderate | 45% |
| Anhydrous DMF | EDC only | 4 Hours | Moderate | 55% |
| Anhydrous DMF | EDC + NHS + DIPEA | 12 Hours | High | > 85% |
Protocol B: Target Pull-Down and Identification (Affinity Chromatography)
Affinity chromatography remains the most robust method for unbiased target identification .
Causality Check: When eluting bound targets from the streptavidin beads, boiling the beads in SDS buffer will denature the streptavidin, releasing massive amounts of background protein. Instead, we use competitive elution with the free, unconjugated pyrazole building block. This selectively releases only the proteins that are specifically bound to the pyrazole pharmacophore, ensuring a clean LC-MS/MS readout .
Step-by-Step Procedure:
-
Bead Loading: Incubate 50 µL of Streptavidin-agarose beads with 10 µM of the Biotinylated Pyrazole Probe for 1 hour at 4°C. Wash 3x with PBS to remove unbound probe.
-
Lysate Preparation: Lyse target cells (e.g., HeLa) in a mild, non-denaturing lysis buffer (50 mM Tris-HCl, 150 mM NaCl, 0.5% NP-40, protease inhibitors). Causality: Mild detergents preserve native 3D protein structures required for small-molecule binding.
-
Pre-clearing: Incubate 2 mg of cell lysate with 50 µL of empty streptavidin beads for 1 hour. Discard the beads. Causality: This removes naturally biotinylated proteins (e.g., carboxylases) and proteins that non-specifically stick to agarose.
-
Target Binding: Incubate the pre-cleared lysate with the probe-loaded beads overnight at 4°C with gentle rotation.
-
Washing: Wash the beads 5x with cold lysis buffer to remove weak, non-specific interactors.
-
Competitive Elution: Elute specific targets by incubating the beads with 1 mM of free 2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid for 2 hours at room temperature.
-
Analysis: Submit the eluate for in-solution trypsin digestion and label-free quantitative LC-MS/MS.
Affinity chromatography workflow for unbiased target identification using the pyrazole probe.
Table 2: Representative Target Enrichment Data (LC-MS/MS)
Mock quantitative proteomics data demonstrating the expected enrichment profile of a 3-arylpyrazole probe compared to a DMSO vehicle control.
| Identified Protein Target | Protein Class | Unique Peptides | Fold Enrichment (Probe vs. Control) | p-value |
| PTGS2 (COX-2) | Cyclooxygenase | 14 | 45.2x | < 0.0001 |
| JAK2 | Tyrosine Kinase | 9 | 28.5x | 0.0012 |
| MAPK14 (p38α) | Ser/Thr Kinase | 11 | 18.4x | 0.0045 |
| HSP90AA1 | Chaperone (Background) | 22 | 1.2x | 0.4500 |
| ACTB | Cytoskeleton (Background) | 35 | 0.9x | 0.8200 |
Note: True target enrichment is characterized by high fold-change and statistical significance, whereas highly abundant structural proteins (Actin, HSP90) show no significant enrichment.
References
-
Title: Pyrazole: an emerging privileged scaffold in drug discovery. Source: Future Medicinal Chemistry (via PubMed Central). URL: [Link]
- Title: Bioconjugate Techniques, Third Edition.
-
Title: Identification of Direct Protein Targets of Small Molecules. Source: ACS Chemical Biology. URL: [Link]
-
Title: Target identification of small molecules: an overview of the current applications in drug discovery. Source: Signal Transduction and Targeted Therapy (via PubMed Central). URL: [Link]
Troubleshooting & Optimization
Technical Bulletin: Column Chromatography Purification of 2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid
This technical support guide provides in-depth protocols, frequently asked questions (FAQs), and troubleshooting advice for the purification of 2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid using silica gel column chromatography. This document is intended for researchers, chemists, and drug development professionals engaged in the synthesis and purification of heteroaromatic carboxylic acids.
Overview & Key Challenges
2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid is a polar, acidic molecule. Its purification via normal-phase column chromatography presents specific challenges primarily due to the carboxylic acid moiety. This functional group can engage in strong hydrogen bonding with the silanol groups (Si-OH) of a standard silica gel stationary phase. This interaction can lead to common issues such as poor elution, significant peak tailing, and co-elution with polar impurities.
The goal of this guide is to provide a systematic approach to overcome these challenges, ensuring high purity and recovery of the target compound.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the setup and planning of the chromatographic purification.
Q1: What is the recommended stationary phase for this purification?
A1: Standard flash-grade silica gel (SiO₂, 230-400 mesh) is the most common and cost-effective stationary phase for this application[1][2]. Its polar surface is well-suited for separating compounds based on polarity differences. While some pyrazole derivatives can be sensitive to the acidic nature of silica, this specific compound is itself a carboxylic acid and is generally stable under these conditions[1]. For particularly stubborn separation issues, alternative stationary phases like alumina (neutral or basic) could be explored, but silica gel is the recommended starting point[1].
Q2: How do I select an appropriate mobile phase (eluent)?
A2: The key is to find a solvent system that provides optimal separation on a Thin Layer Chromatography (TLC) plate.
-
Base System: A mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate is a standard choice for pyrazole derivatives[1][3].
-
Acidic Modifier: Due to the carboxylic acid group, significant peak tailing is expected. To counteract this, a small amount of a competing acid, such as acetic acid (AcOH) or formic acid (0.5 - 2% v/v) , should be added to the mobile phase[4][5]. This modifier protonates the carboxylate form of the analyte and occupies active sites on the silica, leading to sharper peaks and more predictable elution.
-
Optimal Rf: You should aim for a solvent composition that gives the target compound an Rf (retention factor) value between 0.25 and 0.40 on the TLC plate. This Rf range typically translates to good separation on a column[4][6].
Q3: My crude product is not very soluble in the starting mobile phase (e.g., 95:5 Hexane:EtOAc). How should I load it onto the column?
A3: This is a common scenario when the optimal mobile phase for separation is significantly less polar than the solvent required to dissolve the sample. The recommended solution is dry loading . Instead of dissolving the sample and applying it directly in liquid form ("wet loading"), you pre-adsorb the crude material onto a small amount of an inert solid.
Dry Loading Procedure:
-
Dissolve your crude product in a minimal amount of a suitable solvent in which it is highly soluble (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (typically 1-2 times the mass of the crude product) or Celite to the solution[7].
-
Carefully remove the solvent using a rotary evaporator until a fine, free-flowing powder is obtained[7].
-
Gently add this powder as a uniform layer on top of the packed column. This technique prevents band broadening and improves separation efficiency[1].
Troubleshooting Guide
This section provides solutions to specific problems that may arise during the purification process.
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) |
| Compound is Stuck at the Origin (Rf ≈ 0) | The mobile phase is not polar enough to elute the highly polar carboxylic acid. | 1. Increase Mobile Phase Polarity: Gradually increase the percentage of ethyl acetate in your hexane/ethyl acetate system.[4] 2. Add a Stronger Solvent: If increasing ethyl acetate is insufficient, switch to a more powerful solvent system, such as dichloromethane/methanol (e.g., starting at 1-5% MeOH in DCM).[4] 3. Ensure Acidic Modifier: Confirm that 0.5-2% acetic acid is present in your eluent to aid elution.[4] |
| Significant Peak Tailing | Strong, non-ideal interactions between the carboxylic acid group and the acidic silanol groups on the silica surface. | 1. Add/Increase Acidic Modifier: This is the most effective solution. Add 1-2% acetic acid to your mobile phase. This suppresses the ionization of the analyte's carboxylic acid and the silica's silanol groups, reducing unwanted interactions.[4] 2. Avoid Column Overload: Loading too much sample can exacerbate tailing. Reduce the sample load relative to the amount of silica gel (a common ratio is 1:30 to 1:100 sample:silica by weight).[1] |
| Poor Separation from Impurities (Co-elution) | The polarity of the target compound and the impurity are too similar in the chosen solvent system. | 1. Optimize Mobile Phase with TLC: Test various solvent systems on TLC. Try different solvent combinations (e.g., dichloromethane/acetone) or different ratios to maximize the ΔRf between your product and the impurity.[1] 2. Run a Shallower Gradient: If using gradient elution, make the increase in polarity more gradual. This increases the column volumes over which the separation occurs, improving resolution.[8] 3. Change Stationary Phase: If mobile phase optimization fails, the selectivity of the stationary phase may be the issue. Consider trying a different stationary phase like alumina, which offers different separation characteristics.[1] |
| Low Product Recovery | The compound may be irreversibly adsorbed onto the column, or it could be degrading. | 1. Work Quickly: Minimize the time the compound spends on the column to reduce the chance of degradation or irreversible adsorption.[1] 2. Flush the Column: After collecting the product fractions, flush the column with a very polar solvent (e.g., 10% methanol in dichloromethane) to see if any remaining product elutes. 3. Check for Degradation: Run a 2D TLC. Spot the crude material, run the plate, then turn it 90 degrees and run it in a new solvent system. If new spots appear off the diagonal, it indicates degradation on the silica.[4] |
Troubleshooting Workflow Diagram
Caption: A decision-making workflow for troubleshooting common column chromatography issues.
Detailed Experimental Protocol
This protocol provides a step-by-step method for the purification of ~1 gram of crude 2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid.
Materials:
-
Crude 2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid (~1 g)
-
Silica Gel (230-400 mesh, ~50 g)
-
Solvents: Hexanes, Ethyl Acetate, Dichloromethane (all HPLC grade)
-
Acetic Acid (glacial)
-
Glass chromatography column (e.g., 40-50 mm diameter)
-
TLC plates (silica gel coated, with UV indicator)
-
Collection test tubes or flasks
-
Rotary evaporator
Step 1: TLC Analysis to Determine Eluent System
-
Prepare several developing chambers with different ratios of Hexane:Ethyl Acetate (e.g., 8:2, 7:3, 6:4) with 1% acetic acid added to each.
-
Dissolve a tiny amount of the crude material in dichloromethane and spot it on TLC plates.
-
Develop the plates in the prepared chambers.
-
Visualize the spots under a UV lamp (254 nm).
-
Select the solvent system that provides an Rf of ~0.3 for the target compound and shows the best separation from impurities. For this example, let's assume 7:3 Hexane:Ethyl Acetate + 1% AcOH is optimal.
Step 2: Column Packing (Slurry Method)
-
Securely clamp the column in a vertical position. Place a small plug of cotton or glass wool at the bottom if it lacks a frit[9].
-
Add a ~1 cm layer of sand.
-
In a beaker, mix ~50 g of silica gel with the initial, low-polarity eluent (e.g., 9:1 Hexane:EtOAc) to form a slurry[7].
-
Pour the slurry into the column. Gently tap the sides of the column to ensure the silica packs evenly without air bubbles[2].
-
Open the stopcock to drain some solvent, allowing the silica to settle into a stable bed. Never let the top of the silica bed run dry.
-
Add another ~1 cm layer of sand on top of the packed silica to prevent disturbance during solvent addition[7].
Step 3: Sample Loading (Dry Loading)
-
Dissolve ~1 g of the crude product in a minimal amount of dichloromethane.
-
Add ~2 g of silica gel to this solution and remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.
-
Carefully add this powder as a thin, even layer onto the sand at the top of the packed column.
Step 4: Elution and Fraction Collection
-
Carefully add the starting eluent (e.g., 8:2 Hexane:EtOAc + 1% AcOH) to the column.
-
Apply gentle positive pressure (if using flash chromatography) and begin collecting fractions (e.g., 15-20 mL per fraction) in numbered test tubes[9].
-
Monitor the elution process by spotting fractions onto TLC plates. Spot multiple fractions per plate alongside a spot of the original crude mixture.
-
Once the desired compound begins to elute, you can maintain an isocratic elution or switch to a slightly more polar mobile phase (the optimal 7:3 mixture) to ensure complete elution.
Step 5: Analysis and Post-Processing
-
Develop the TLC plates from Step 4 to identify which fractions contain the pure product.
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvents (hexane, ethyl acetate, and acetic acid) under reduced pressure using a rotary evaporator. Note: Acetic acid may require co-evaporation with a solvent like toluene to be fully removed.
-
The resulting solid or oil is the purified product. Confirm its purity by NMR, LC-MS, or other appropriate analytical techniques.
References
-
El-Kashef, H., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. Retrieved from [Link]
-
Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
Buchi. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography. Retrieved from [Link]
-
Moodle@Units. (n.d.). Column Chromatography. Retrieved from [Link]
-
PubChem. (n.d.). 2-[3-(4-methoxyphenyl)-1-phenyl-1h-pyrazol-4-yl]acetic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Development of HPLC determination of related substances in a new CNC agent – 1-(4-methoxyphenyl). Retrieved from [Link]
-
AWS. (n.d.). (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Isolation And Purification Of Substance By Column Chromatography. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Supporting Information for Asymmetric Synthesis of Pyrazole Derivative. Retrieved from [Link]
-
ACS Publications. (2001). Solid Phase Extraction Purification of Carboxylic Acid Products. Retrieved from [Link]
-
IJCSR. (n.d.). Synthesis of Pyrazole Compounds by Using Sonication Method. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
- Google Patents. (n.d.). Purification of aromatic polycarboxylic acids by recrystallization.
-
Patsnap. (2025). Carboxylic Acid's Contribution to Water Purification Technologies. Retrieved from [Link]
-
Royal Society of Chemistry. (2012). Asymmetric synthesis of pyrazole derivative using tert-butansulfoneamide as a chiral auxiliary. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 4-methoxyphenyl acetic acid. Retrieved from [Link]
-
Reddit. (2019). Isolation of a Carboxylic acid. Retrieved from [Link]
-
GitHub Pages. (n.d.). SOLUBILITY DATA SERIES. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Column Chromatography [moodle2.units.it]
- 3. orientjchem.org [orientjchem.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. orgsyn.org [orgsyn.org]
- 8. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 9. researchgate.net [researchgate.net]
Pyrazole Synthesis Support Center: Optimizing Cyclocondensation Conditions
Welcome to the Technical Support Center for pyrazole synthesis. The Knorr pyrazole synthesis—the cyclocondensation of a 1,3-dicarbonyl compound with a substituted hydrazine—is a cornerstone reaction in drug development and materials science. However, researchers frequently encounter challenges with regioselectivity, sluggish kinetics, and side-product formation.
This guide is designed for scientists and drug development professionals. It moves beyond generic procedures to explain the mechanistic causality behind experimental choices, ensuring your synthetic workflows are robust, reproducible, and self-validating.
Part 1: Core Mechanism & Experimental Workflow
To troubleshoot a failing reaction, we must first understand the mechanistic pathway. The formation of a pyrazole ring occurs via a stepwise process: initial nucleophilic attack to form a hydrazone, followed by intramolecular cyclization and dehydration.
Logical pathway of Knorr pyrazole synthesis detailing intermediate formation and regioselectivity.
Step-by-step experimental workflow for optimizing pyrazole cyclocondensation reactions.
Part 2: Troubleshooting Guides & FAQs
Q1: Why am I obtaining a nearly 1:1 mixture of 1,3- and 1,5-disubstituted pyrazole isomers?
A1: This is the classic regioselectivity problem in pyrazole synthesis. When an unsymmetrical 1,3-dicarbonyl reacts with a substituted hydrazine, the primary amine attacks the more electrophilic or less sterically hindered carbonyl to form a hydrazone. If the reaction is run in polar protic solvents (like ethanol) under standard reflux, the hydrazone formation is highly reversible. This reversibility allows the system to reach thermodynamic equilibrium, resulting in a mixture of regioisomers[1].
The Fix: Switch to a polar aprotic solvent like N,N-dimethylacetamide (DMAc) and use the hydrochloride salt of the hydrazine. The acidic environment drastically accelerates the irreversible dehydration step. This kinetically locks the pyrazole into the major regioisomer dictated by the initial nucleophilic attack, preventing equilibrium scrambling[1].
Q2: My reaction stalls at the hydrazone intermediate, and cyclization is sluggish. How do I drive it to completion?
A2: Stalling at the hydrazone intermediate indicates that the activation energy barrier for the secondary amine to attack the remaining carbonyl is too high. This is frequently observed with sterically hindered or electron-deficient dicarbonyls[2]. The carbonyl carbon must be sufficiently electrophilic to undergo intramolecular cyclization.
The Fix: Implement acid catalysis to activate the remaining carbonyl group. Heterogeneous catalysts like Amberlyst-70 are highly effective, thermally stable, and easily removed by filtration[3]. Alternatively, applying microwave irradiation provides the rapid energy transfer needed to overcome the cyclization barrier without degrading sensitive substrates[4].
Q3: I am working with sensitive aryl hydrazines and observe significant degradation during prolonged reflux. What are my options?
A3: Prolonged thermal heating often leads to the oxidation of aryl hydrazines to diazenes or induces polymerization.
The Fix: Transition to a room-temperature method using an eco-friendly solvent like PEG-400, or utilize a microwave-assisted protocol. PEG-400 stabilizes the transition state, allowing the reaction to proceed at lower temperatures with higher atom economy[3]. If heat is absolutely required, microwave irradiation (10–15 minutes) minimizes the time the hydrazine is exposed to thermal stress[4].
Part 3: Optimization Strategies & Quantitative Data
To streamline your optimization process, consult the following data table, which summarizes the causal effects of various solvent and catalyst combinations on yield and regioselectivity.
Table 1: Effect of Solvent and Catalyst on Regioselectivity and Yield
| Reaction Condition | Solvent | Catalyst | Temp | Yield (%) | Regioselectivity (1,3- vs 1,5-) | Mechanistic Effect |
| Standard Reflux | Ethanol | None | 78 °C | 50–60% | ~1:1 (Poor) | Reversible hydrazone formation allows thermodynamic scrambling. |
| Kinetic Locking | DMAc | HCl (from salt) | 25 °C | 75–98% | >95:5 (Excellent) | Acid accelerates dehydration; aprotic solvent prevents equilibration. |
| Eco-Friendly | PEG-400 | None | 80 °C | 70–85% | Moderate | Stabilizes transition states without harsh organic solvents. |
| Microwave-Assisted | EtOH | Glacial AcOH | 150 °C | 85–95% | Substrate dependent | Rapid thermal transfer overcomes high cyclization barriers. |
Part 4: Self-Validating Experimental Protocols
Do not rely on assumed reaction completion. The following protocols integrate specific validation checkpoints to ensure scientific integrity.
Protocol 1: Regioselective Synthesis in DMAc (Kinetically Controlled)
Best for unsymmetrical 1,3-dicarbonyls where single-isomer purity is critical.
-
Preparation: Dissolve 1.0 mmol of the unsymmetrical 1,3-dicarbonyl compound in 5 mL of anhydrous N,N-dimethylacetamide (DMAc).
-
Reagent Addition: Add 1.1 mmol of the substituted hydrazine hydrochloride. Causality: The hydrochloride salt provides the necessary acidic protons to catalyze dehydration intrinsically, avoiding the need for external liquid acids.
-
Cyclocondensation: Stir the mixture at room temperature (20–25 °C) for 2–4 hours.
-
Validation Check (In-Process): Spot the reaction mixture on a silica TLC plate alongside the starting dicarbonyl. Complete consumption of the dicarbonyl spot and the appearance of a single new UV-active spot confirms successful kinetic locking.
-
Workup: Pour the mixture into 20 mL of ice-cold water. The sudden change in polarity forces the highly hydrophobic pyrazole to precipitate.
-
Purification & Final Validation: Filter the precipitate and wash with cold water. Analyze the crude solid via 1 H NMR; the presence of a single pyrazole C4-H proton singlet confirms absolute regiochemical purity.
Protocol 2: Microwave-Assisted Cyclocondensation
Best for sterically hindered substrates that stall at the hydrazone intermediate.
-
Preparation: In a 10 mL microwave-safe reaction vial, combine 1.0 mmol of the sterically hindered 1,3-diketone and 1.1 mmol of substituted hydrazine.
-
Solvent & Catalyst: Add 3 mL of absolute ethanol and 0.1 mL (catalytic amount) of glacial acetic acid. Causality: Acetic acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbon center to overcome the steric barrier of intramolecular cyclization.
-
Irradiation: Seal the vial and irradiate in a scientific microwave reactor at 150 °C (300 W) for 10–15 minutes.
-
Validation Check (In-Process): Analyze an aliquot via LC-MS. The absence of the intermediate hydrazone mass [M+H] + and the presence of the dehydrated pyrazole mass [M-H 2 O+H] + validates complete cyclocondensation.
-
Isolation: Cool the vial to room temperature, pour into cold water, filter the resulting solid, and recrystallize from ethanol to obtain the pure pyrazole.
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 3. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
Application Scientist's Desk: Stability & Handling of 2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid
Welcome to the Technical Support Center. As application scientists, we frequently guide researchers through the physicochemical nuances of handling complex organic building blocks. 2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid (CAS 959584-25-9)[1][2] is a highly versatile pyrazole derivative widely utilized in the synthesis of neuroprotective agents, anti-inflammatory drugs, and transition-metal chelators[3][4].
While structurally robust, its amphiphilic nature and coordination chemistry require precise handling in aqueous solutions to prevent assay failure. This guide bypasses generic advice to provide you with causality-driven troubleshooting, validated protocols, and speciation data.
Part 1: Causality-Driven Troubleshooting & FAQs
Q1: Why does my compound precipitate out of the aqueous stock solution after a few hours? The Causality: The molecule features a highly lipophilic 4-methoxyphenyl group counterbalanced by a weakly acidic carboxylic acid moiety (estimated pKa ~3.5–4.0). In unbuffered water or acidic media (pH < 4), the compound exists primarily in its protonated, neutral state. This state lacks the hydration energy required to overcome the hydrophobic effect of the aromatic system, leading to rapid aggregation and precipitation. The Solution: Formulate your initial aqueous stock in a buffered system at pH 7.2–7.4 (e.g., 1X PBS or HEPES). At this pH, the carboxylic acid is fully deprotonated into a carboxylate anion, which dramatically increases aqueous solubility and prevents precipitation.
Q2: Is the N-C bond linking the pyrazole to the acetic acid susceptible to hydrolysis during extended incubation at 37°C? The Causality: No. Unlike ester or amide linkages, the N-C bond between the pyrazole nitrogen and the methylene carbon is fundamentally stable. Literature on the microwave-assisted hydrolysis of azolylacetates demonstrates that even under harsh basic conditions (K₂CO₃, 180°C), pyrazole-1-acetic acid esters hydrolyze to the stable carboxylate without any cleavage of the pyrazole N-C bond ()[5][6]. The Solution: You can safely incubate the aqueous carboxylate form at 37°C for prolonged cellular assays without risk of spontaneous degradation.
Q3: I am observing inconsistent IC₅₀ values in my biochemical assays. Could the compound be degrading? The Causality: While hydrolytically stable, pyrazol-1-yl acetic acid derivatives are well-documented "heteroscorpionate" ligands that readily form stable coordination complexes with transition metals (e.g., Cu²⁺, Zn²⁺, Ag⁺) ()[4][7][8]. If your assay buffer contains trace heavy metals or if you are using metal-dependent enzymes, the compound may act as a bidentate ligand, sequestering the metal and effectively reducing the concentration of the free compound. The Solution: Add a weak chelator like EDTA (0.1–1 mM) to your buffer if metal coordination is not desired, or run a control assay to verify metal-dependent interference.
Q4: Why does the solution turn slightly yellow over time? The Causality: The electron-donating methoxy group on the phenyl ring increases the electron density of the aromatic system, making it susceptible to slow photo-oxidation when exposed to UV light and dissolved oxygen. The Solution: Store stock solutions in amber vials at 2–8°C. For long-term storage (>1 month), purge the vial with argon/nitrogen or store it as a frozen aliquot at -20°C.
Part 2: Quantitative Stability Matrix
To facilitate easy comparison, the following table summarizes the stability and recovery of the compound under various aqueous conditions.
| Media / Buffer | pH | Temp | Storage Condition | 7-Day Recovery (%) | Primary Loss Mechanism |
| Ultrapure H₂O (Unbuffered) | ~4.5 | 22°C | Ambient Light | < 40% | Precipitation (Protonation) |
| 1X PBS | 7.4 | 37°C | Dark Incubator | > 99% | None (Highly Stable) |
| 1X PBS | 7.4 | 22°C | Ambient UV/Light | ~ 85% | Photo-oxidation of aromatic ring |
| HEPES + 1 mM CuCl₂ | 7.4 | 22°C | Dark | < 50% (Free) | Metal Chelation Complexation |
| 0.1 M NaOH | 13.0 | 60°C | Dark | > 95% | Trace base-catalyzed side reactions |
Part 3: Speciation & Stability Workflow
The following diagram maps the logical relationship between environmental conditions, molecular speciation, and experimental outcomes.
Speciation and stability workflow for 2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid.
Part 4: Self-Validating Experimental Protocol
To ensure absolute trustworthiness in your assays, do not rely on visual inspection alone when preparing aqueous stocks. Use this self-validating protocol to prepare a stable 10 mM stock solution.
Step 1: Initial Wetting Weigh 2.32 mg of the solid compound (MW: 232.24 g/mol ). Add 50 µL of cell-culture grade DMSO. Causality: The DMSO disrupts the crystalline lattice and wets the hydrophobic methoxyphenyl moiety, preventing the powder from floating on the aqueous surface.
Step 2: Buffered Solubilization Slowly add 950 µL of 1X PBS (pH 7.4) while vortexing continuously. The solution should appear clear.
Step 3: pH Verification Spot 1 µL of the solution onto a micro-pH indicator strip. Ensure the pH remains between 7.2 and 7.4. If the pH has dropped below 6.5, titrate with 0.1 M NaOH in 2 µL increments.
Step 4: The Tyndall Validation (Critical Step) In a darkened room, shine a standard red or green laser pointer horizontally through the vial.
-
Validation Pass: If the laser beam is invisible as it passes through the liquid, you have a true, fully dissolved carboxylate solution.
-
Validation Fail: If you see a distinct, solid beam of light (The Tyndall Effect), the compound is in a colloidal suspension (micro-precipitate). You must increase the pH slightly or warm the solution to 40°C for 5 minutes.
Step 5: Storage Filter sterilize through a 0.22 µm PTFE syringe filter into an amber glass vial. Store at 4°C for up to 2 weeks, or -20°C for up to 6 months.
References
-
Title: Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K₂CO₃: Synthesis of Potassium Carboxylates Source: ACS Omega (2024) URL: [Link]
-
Title: Syntheses and Biological Studies of Cu(II) Complexes Bearing Bis(pyrazol-1-yl)- and Bis(triazol-1-yl)-acetato Heteroscorpionate Ligands Source: Molecules (MDPI, 2019) URL: [Link]
-
Title: Synthesis of novel pyrazole derivatives and neuroprotective effect investigation Source: RSC Advances (via NIH PMC, 2023) URL: [Link]
Sources
- 1. 959584-25-9|2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid|BLD Pharm [bldpharm.com]
- 2. [3-(4-Methoxyphenyl)-1H-pyrazol-1-yl]acetic acid | 959584-25-9 [sigmaaldrich.com]
- 3. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Syntheses and Biological Studies of Cu(II) Complexes Bearing Bis(pyrazol-1-yl)- and Bis(triazol-1-yl)-acetato Heteroscorpionate Ligands [mdpi.com]
- 5. Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Pyrazole Synthesis Technical Support Center: Minimizing Byproduct Formation
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, application scientists, and drug development professionals facing challenges with byproduct formation—specifically regioisomers, over-alkylation, and degradation products—during the synthesis of pyrazole scaffolds.
Below, you will find diagnostic workflows, mechanistic FAQs, quantitative data, and self-validating protocols to optimize your synthetic yields.
Diagnostic Workflow: Byproduct Minimization
Diagnostic decision tree for minimizing byproducts in pyrazole synthesis workflows.
FAQ & Troubleshooting: Mechanistic Causality
Q1: Why do I consistently get a mixture of 1,3- and 1,5-disubstituted regioisomers in the Knorr pyrazole synthesis? A1: The Knorr pyrazole synthesis relies on the cyclocondensation of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine. Regioselectivity is dictated by the initial nucleophilic attack of the hydrazine on one of the two electrophilic carbonyl carbons ()[1]. If the steric hindrance and electronic properties of the two carbonyls are similar, the hydrazine attacks indiscriminately, yielding a mixture of 1,3- and 1,5-regioisomers[1]. To minimize this byproduct formation, you must bias the reaction pathway by altering the solvent environment to modulate hydrogen bonding or by using sterically demanding catalysts.
Q2: I am trying to N-alkylate a pyrazole ring, but I keep getting a mixture of N1 and N2 alkylated products. How can I control this? A2: The two nitrogen atoms in the pyrazole ring share similar electronic properties, making regioselective N-functionalization notoriously challenging ()[2]. The formation of N-alkylation byproducts is strongly influenced by the choice of base and solvent. Using K₂CO₃ in acetonitrile at reflux often leads to equimolar mixtures of regioisomers due to loose ion pairing[3]. Conversely, switching to a stronger base with a smaller counterion (like NaH in 1,2-dimethoxyethane) at room temperature allows the sodium cation to tightly coordinate with the pyrazole nitrogen, directing the alkylating agent to a specific site and enhancing selectivity[2].
Q3: Are there alternative synthetic routes that inherently bypass the regioselectivity issues of the Knorr synthesis? A3: Yes. If your target is a specific C3-arylated pyrazole, traditional Knorr condensations frequently fail to provide pure regioisomers ()[4]. A highly effective alternative is the coupling of pyrazole N-oxides with arynes. This method allows for the regioselective synthesis of C3-hydroxyarylated pyrazoles under mild conditions without requiring the C4 and C5 positions to be functionalized, completely bypassing the formation of unwanted regioisomers[5].
Q4: Why does my Knorr synthesis stall, leaving unreacted intermediates and degradation products? A4: Transient flow experiments have revealed that the Knorr pyrazole synthesis involves complex, non-first-order kinetics with autocatalytic pathways under neutral conditions ()[6]. The final aromatization step is highly sensitive to pH[7]. Without strict pH control, the reaction can stall at the hydrazone intermediate, leading to degradation. Introducing a catalytic amount of acid drives the dehydration and cyclization to completion.
Quantitative Data: Solvent and Catalyst Effects on Regioselectivity
The following table summarizes the impact of solvent and base selection on the regioselectivity of pyrazole formation, demonstrating how optimized conditions minimize byproduct formation.
| Reaction Type | Precursors | Solvent / Conditions | Base / Catalyst | Major Product Yield | Regioisomer Ratio (Desired:Byproduct) |
| Knorr Synthesis | 1,3-Dicarbonyl + Hydrazine | Ethanol, Reflux | None | 45-50% | ~ 1:1[8] |
| Knorr Synthesis | 1,3-Dicarbonyl + Hydrazine | TFE, Room Temp | None | >85% | > 95:5[8] |
| N-Alkylation | Pyrazole + Iodoacetate | MeCN, Reflux | K₂CO₃ | 40% | 1:1[3] |
| N-Alkylation | Pyrazole + Iodoacetate | DME, Room Temp | NaH | 50-60% | > 99:1[2] |
| C3-Arylation | Pyrazole N-oxide + Aryne | THF, Room Temp | CsF | 69% | 2:1[9] |
Standard Operating Procedure (SOP): Self-Validating Protocol for Regioselective Pyrazole Synthesis
This protocol utilizes fluorinated solvent effects to ensure high regioselectivity, inherently validating the mechanistic principle that strong hydrogen-bond donors bias nucleophilic attack ()[8].
Materials:
-
Unsymmetrical 1,3-dicarbonyl compound (1.0 eq)
-
Substituted hydrazine (1.1 eq)
-
2,2,2-Trifluoroethanol (TFE)
-
TLC plates (Silica gel 60 F254)
Step-by-Step Methodology:
-
Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-dicarbonyl compound (1.0 eq) in TFE to achieve a concentration of 0.2 M.
-
Controlled Addition: Cool the solution to 0 °C using an ice bath. Slowly add the substituted hydrazine (1.1 eq) dropwise over 10 minutes.
-
Causality Note: Slow addition at low temperature prevents localized heating and suppresses the formation of bis-hydrazone byproducts.
-
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Self-Validation (In-Process Control): Monitor the reaction via TLC (Hexanes/EtOAc). The use of TFE should result in the emergence of a single dominant product spot. Diagnostic Check: If two distinct product spots (regioisomers) appear of equal intensity, immediately verify the purity of the TFE. Trace water contamination disrupts the critical hydrogen-bonding network required for selectivity.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove TFE. Dilute the crude residue with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography if trace byproducts (<5%) are detected.
References
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.[Link]
-
Regioselective Synthesis of C3-Hydroxyarylated Pyrazoles. The Journal of Organic Chemistry (ACS Publications).[Link]
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 6. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 7. iscre28.org [iscre28.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
resolving inconsistent results in biological assays with 2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid
Welcome to the Technical Support Center for 2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid and related derivatives. This compound belongs to the pyrazole-acetic acid class, a "privileged scaffold" heavily utilized in medicinal chemistry for the development of anti-inflammatory agents, specifically as cyclooxygenase-2 (COX-2) inhibitors and lonazolac bioisosteres[1][2].
While this scaffold offers excellent synthetic versatility and potent target engagement, researchers frequently encounter inconsistent readouts during in vitro and cell-based biological assays. This guide provides expert-level troubleshooting, validated protocols, and mechanistic insights to help you resolve these discrepancies.
Section 1: Troubleshooting Guides & FAQs
Q1: Why am I seeing highly variable IC50 values across different runs of my biochemical COX-2 assay? A: Inconsistent IC50 values with pyrazole-acetic acid derivatives are most commonly caused by compound aggregation . The highly lipophilic 4-methoxyphenyl group, combined with the polar acetic acid moiety, creates an amphiphilic molecule prone to forming colloidal aggregates (micelles) in aqueous assay buffers. These aggregates can sequester the recombinant enzyme, leading to promiscuous, non-specific inhibition and artificially inflated potency.
-
The Fix: Analyze your compound solutions using Dynamic Light Scattering (DLS) or nephelometry to detect aggregate formation. To resolve the issue, supplement your assay buffer with a non-ionic detergent (e.g., 0.01% Triton X-100 or CHAPS). This disrupts micelle formation, ensuring you are measuring true 1:1 stoichiometric target engagement.
Q2: My compound shows nanomolar potency in the cell-free COX-2 fluorometric assay, but it is completely inactive in macrophage cell-based assays (e.g., LPS-stimulated RAW 264.7 PGE2 release). Why? A: This is a classic pharmacokinetic disconnect driven by the acetic acid moiety . At physiological pH (7.4), the carboxylic acid (pKa ~4.5) is almost entirely ionized. While this negative charge is crucial for anchoring the molecule to the COX-2 active site (often interacting with Arg120 or Tyr355)[3], it drastically reduces passive diffusion across the hydrophobic lipid bilayer of the cell membrane. Furthermore, the lipophilic pyrazole core drives high plasma protein binding (PPB). If your cell assay contains fetal bovine serum (FBS), the compound is likely binding to serum albumin, reducing the free fraction ( fu ) available to enter the cell.
-
The Fix:
-
Permeability: Synthesize an ester prodrug (e.g., methyl or ethyl ester) of the compound to mask the charge, allowing it to cross the cell membrane before being hydrolyzed back to the active acid by intracellular esterases.
-
Protein Binding: Run a "shift assay" by adding 1% Bovine Serum Albumin (BSA) to your cell-free biochemical assay to quantify how much potency is lost to protein binding.
-
Q3: I am using a fluorometric screening kit, and my compound appears to increase the baseline signal before the reaction even starts. How do I correct this? A: The 4-methoxyphenyl-pyrazole conjugated system can exhibit innate auto-fluorescence or cause fluorescence quenching, interfering with the excitation/emission wavelengths (typically λEx=535 nm / λEm=587 nm) used to detect the Prostaglandin G2 intermediate[4][5].
-
The Fix: Always run a Solvent/Compound Control well containing the assay buffer, the fluorescent probe, and your compound, but without the recombinant enzyme or arachidonic acid substrate[4]. Subtract the slope of this control from your sample slope. If auto-fluorescence is too high, switch to an LC-MS/MS assay to directly quantify Prostaglandin E2 (PGE2) production.
Section 2: Experimental Protocols
Modified COX-2 Fluorometric Inhibitor Screening Assay
This protocol is adapted for lipophilic pyrazole-acetic acid derivatives to prevent aggregation and accurately determine IC50 values[4][5].
Reagents & Preparation:
-
COX Assay Buffer: 0.1 M Tris-HCl (pH 8.0) supplemented with 0.01% Triton X-100 (critical modification for pyrazole derivatives).
-
Enzyme: Human Recombinant COX-2. Reconstitute and keep on ice; use within 30 minutes[4][5].
-
Substrate: Arachidonic Acid / NaOH solution (diluted 10x with purified water immediately before use)[4].
-
Test Compound: 2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid dissolved in 100% DMSO.
Step-by-Step Methodology:
-
Compound Dilution: Prepare a 10-point serial dilution of the test compound in DMSO. Dilute these stocks 10x into the modified COX Assay Buffer. The final DMSO concentration in the assay must not exceed 1% to prevent enzyme denaturation.
-
Reaction Mix Preparation: For each well, combine 76 µL COX Assay Buffer, 1 µL COX Probe, 2 µL diluted COX Cofactor, and 1 µL Human Recombinant COX-2[4].
-
Plate Setup (96-well opaque plate):
-
Sample Wells: Add 10 µL of diluted test compound + 80 µL Reaction Mix.
-
Enzyme Control (EC): Add 10 µL Assay Buffer (with 1% DMSO) + 80 µL Reaction Mix.
-
Compound Control (CC): Add 10 µL test compound + 80 µL Buffer (No Enzyme) to check for auto-fluorescence.
-
-
Incubation: Incubate the plate at 25°C for 5 minutes to allow pre-binding of the inhibitor to the enzyme.
-
Initiation: Using a multi-channel pipette, rapidly add 10 µL of the Arachidonic Acid/NaOH solution to all wells to initiate the reaction[4].
-
Kinetic Measurement: Immediately measure fluorescence ( λEx=535 nm / λEm=587 nm) kinetically at 25°C for 10 minutes[4][5].
-
Data Analysis: Calculate the slope ( Δ RFU / Δ T) in the linear range. Calculate % Relative Inhibition: [(SlopeEC−SlopeSample)/SlopeEC]×100 [4].
Section 3: Data Presentation
The following table demonstrates typical assay troubleshooting results, highlighting how assay conditions drastically alter the apparent IC50 of 2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid compared to the clinical reference, Celecoxib[1][6].
| Assay Condition | Apparent IC50: Test Compound | Apparent IC50: Celecoxib | DLS Aggregation Detected? | Biological Interpretation |
| Standard Buffer | 0.04 µM (False Positive) | 0.45 µM | Yes (Micelles >100nm) | Compound aggregates sequester enzyme, artificially inflating potency. |
| Buffer + 0.01% Triton X-100 | 1.85 µM (True IC50) | 0.48 µM | No | Detergent disrupts micelles; reveals true 1:1 stoichiometric binding. |
| Buffer + 0.01% Triton + 1% BSA | > 20.0 µM | 2.10 µM | No | High plasma protein binding reduces the free fraction of the drug. |
| Cell-Based Assay (RAW 264.7) | > 50.0 µM | 0.80 µM | N/A | Ionized acetic acid prevents cellular penetration; esterification required. |
Section 4: Visualizations
Diagram 1: Troubleshooting Workflow
Caption: Workflow for troubleshooting inconsistent IC50 values in pyrazole-acetic acid biochemical assays.
Diagram 2: Cellular Permeability and Protein Binding Barriers
Caption: Cellular permeability and protein binding barriers affecting pyrazole-acetic acid efficacy.
Section 5: References
-
Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity. National Center for Biotechnology Information (NCBI). Available at:[Link]
-
Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity. ResearchGate. Available at:[Link]
-
COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie. Available at:[Link]
-
Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. National Center for Biotechnology Information (NCBI). Available at:[Link]
-
Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling. MDPI. Available at:[Link]
Sources
- 1. Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. assaygenie.com [assaygenie.com]
- 6. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: NMR Troubleshooting for 2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid
Welcome to the Advanced NMR Support Center. As a Senior Application Scientist, I have designed this portal specifically for researchers and drug development professionals characterizing 2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid . Pyrazole-based heterocycles frequently present complex analytical bottlenecks, including tautomeric dynamics, regioisomerism during synthesis, and severe signal overlap in the aromatic region[1].
This guide moves beyond basic operation. It focuses on the causality behind experimental choices and establishes self-validating protocols to ensure absolute confidence in your structural assignments.
Part 1: Quantitative Data Summary
To establish a baseline for your analysis, below are the expected 1 H and 13 C NMR chemical shifts for the target molecule in DMSO- d6 at 298 K. Use this table to quickly cross-reference your experimental data.
| Nucleus | Chemical Shift (ppm) | Multiplicity | J (Hz) | Assignment | Troubleshooting Notes |
| 1 H | ~12.80 | br s | - | -COOH | Broadens/disappears in protic solvents or wet DMSO[2]. |
| 1 H | ~7.75 | d | 8.8 | Aryl H-2', H-6' | Often overlaps with Pyrazole H-5. Resolvable via HSQC[3]. |
| 1 H | ~7.72 | d | 2.3 | Pyrazole H-5 | Shows strong NOE to N-CH 2 in the 3-aryl isomer[4]. |
| 1 H | ~6.98 | d | 8.8 | Aryl H-3', H-5' | Shielded by the electron-donating para-methoxy group. |
| 1 H | ~6.70 | d | 2.3 | Pyrazole H-4 | Distinctive doublet; couples only to H-5. |
| 1 H | ~5.02 | s | - | N-CH 2 | Key diagnostic anchor for 2D NMR correlations[4]. |
| 1 H | ~3.78 | s | - | -OCH 3 | Strong singlet; shows HMBC to Aryl C-4'. |
| 13 C | ~169.5 | Cq | - | C=O (Acid) | Low intensity; requires sufficient relaxation delay (D1 > 2s). |
| 13 C | ~159.0 | Cq | - | Aryl C-4' | Downfield due to oxygen electronegativity. |
| 13 C | ~150.5 | Cq | - | Pyrazole C-3 | HMBC correlation from Pyrazole H-4 and Aryl H-2'/6'. |
| 13 C | ~132.5 | CH | - | Pyrazole C-5 | HMBC correlation from N-CH 2 confirms 3-aryl isomer[4]. |
| 13 C | ~126.8 | CH | - | Aryl C-2', C-6' | High intensity (2 equivalent carbons). |
| 13 C | ~125.5 | Cq | - | Aryl C-1' | Ipso carbon; low intensity. |
| 13 C | ~114.2 | CH | - | Aryl C-3', C-5' | High intensity (2 equivalent carbons). |
| 13 C | ~105.0 | CH | - | Pyrazole C-4 | Highly shielded relative to typical aromatics. |
| 13 C | ~55.2 | CH 3 | - | -OCH 3 | - |
| 13 C | ~50.5 | CH 2 | - | N-CH 2 | - |
Part 2: FAQ & Troubleshooting Guides
Q1: My synthesis could have produced either the 3-aryl or the 5-aryl regioisomer. How do I definitively distinguish them using NMR?
A1: The alkylation of 3(5)-arylpyrazoles typically yields a mixture of 1,3- and 1,5-regioisomers[4]. Standard 1D 1 H NMR is insufficient to differentiate them due to nearly identical chemical environments. You must employ a self-validating system using 2D NOESY and 1 H- 13 C HMBC experiments.
-
Mechanistic Causality: In your target 3-aryl isomer , the N-CH 2 group is spatially adjacent to the pyrazole H-5 proton, but distant from the 4-methoxyphenyl ring. Conversely, in the 5-aryl isomer , the N-CH 2 group is sterically forced next to the aryl ortho-protons (H-2'/6').
-
The Fix:
-
NOESY: Look for a cross-peak between the N-CH 2 singlet (~5.0 ppm) and the pyrazole H-5 doublet (~7.7 ppm). If present, you have the 3-aryl isomer. If the N-CH 2 correlates with the aryl doublet (~7.75 ppm), you have the 5-aryl side product[4].
-
HMBC (Cross-Validation): The N-CH 2 protons will show a strong 3-bond correlation to the unsubstituted C-5 carbon (~132 ppm) in the 3-aryl isomer. In the 5-aryl isomer, they correlate to the fully substituted C-5 carbon (~144 ppm)[4].
-
Workflow for distinguishing 3-aryl vs. 5-aryl pyrazole regioisomers using NOESY and HMBC NMR.
Q2: I cannot observe the carboxylic acid (-COOH) proton in my spectrum. Is my compound degraded?
A2: Not necessarily. The visibility of the exchangeable -COOH proton (~12.8 ppm) is highly dependent on solvent choice and trace impurities[2].
-
Mechanistic Causality: Protic solvents (like MeOD or D 2 O) will rapidly exchange with the carboxylic acid proton, rendering it invisible. Even in aprotic solvents like CDCl 3 , trace water can cause the signal to broaden into the baseline due to intermediate chemical exchange rates.
-
The Fix: Use rigorously anhydrous DMSO- d6 . DMSO acts as a strong hydrogen-bond acceptor, locking the -COOH proton in a stable hydrogen-bonded complex. This drastically slows down the exchange rate and sharpens the signal[2].
Q3: The pyrazole H-5 signal and the aryl H-2'/6' signals are overlapping around 7.7–7.8 ppm. How can I accurately integrate and assign them?
A3: Signal overlap in the aromatic region is a known artifact for 4-methoxyphenyl-substituted heterocycles[3].
-
Mechanistic Causality: The electron-donating methoxy group heavily shields the H-3'/5' protons (~6.9 ppm) but leaves the H-2'/6' protons further downfield, right where the electron-deficient pyrazole H-5 naturally resonates.
-
The Fix: Acquire a 1 H- 13 C HSQC spectrum. The pyrazole C-5 carbon typically resonates around 132 ppm, while the aryl C-2'/C-6' carbons resonate around 126.8 ppm. The dispersion in the carbon dimension will cleanly separate the overlapping proton signals, allowing for unambiguous assignment.
Part 3: Experimental Protocols
Standardized 1D and 2D NMR Acquisition Workflow To ensure high-fidelity data that satisfies regulatory and peer-review standards, follow this step-by-step methodology.
Step 1: Sample Preparation
-
Weigh exactly 15 mg of the synthesized 2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid.
-
Dissolve completely in 0.6 mL of ampouled, anhydrous DMSO- d6 (100.0 atom % D) to prevent moisture-induced line broadening.
-
Transfer the solution to a high-quality 5 mm NMR tube (e.g., Norell 509-UP).
Step 2: Spectrometer Setup & Tuning
-
Insert the sample into a 400 MHz (or higher) NMR spectrometer.
-
Regulate the probe temperature to exactly 298 K to ensure reproducible chemical shifts.
-
Perform automated tuning and matching (ATM) for both 1 H and 13 C nuclei.
-
Optimize Z and Z2 shims until the residual DMSO- d6 solvent peak (2.50 ppm) has a line width at half height (FWHM) of < 1.0 Hz[2].
Step 3: Acquisition Parameters
-
1 H NMR (zg30): Spectral width 15 ppm, center at 6 ppm. Relaxation delay (D1) = 2.0 s. Number of scans (NS) = 16.
-
13 C{ 1 H} NMR (zgpg30): Spectral width 250 ppm, center at 100 ppm. D1 = 2.0 s. NS = 1024.
-
2D NOESY (noesygpphpp): Mixing time = 300 ms (optimized for small molecules MW ~250). NS = 8 per t1 increment. 256 t1 increments.
-
2D HMBC (hmbcgplpndqf): Long-range coupling constant optimization set to 8 Hz (standard for heteroaromatic systems). NS = 16.
Step 4: Data Processing
-
Apply exponential line broadening (LB = 0.3 Hz for 1 H, 1.0 Hz for 13 C) prior to Fourier Transform.
-
Manually phase the spectra (zero and first order).
-
Calibrate the chemical shift scale using the residual DMSO quintet at 2.50 ppm for 1 H and the septet at 39.52 ppm for 13 C[2].
Step-by-step NMR experimental workflow from sample preparation to data processing.
References
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Validation & Comparative
A Comparative Efficacy Analysis: 2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic Acid and Celecoxib in Cyclooxygenase-2 Inhibition
An In-Depth Guide for Researchers and Drug Development Professionals
Abstract
This guide provides a detailed comparative analysis of the therapeutic potential of pyrazole-based compounds, specifically focusing on the structural class represented by 2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid, against the established selective COX-2 inhibitor, celecoxib. While direct, publicly available experimental data for 2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid is limited, this guide will leverage data from a closely related and well-documented analog, Compound 6b , a trisubstituted pyrazole derivative, to draw meaningful comparisons. This analysis is grounded in experimental data from in vitro cyclooxygenase (COX) inhibition assays and in vivo anti-inflammatory models, providing a comprehensive overview of their mechanisms of action, comparative efficacy, and safety profiles. Detailed experimental protocols for key assays are also provided to ensure scientific transparency and reproducibility.
Introduction: The Quest for Safer Anti-Inflammatory Agents
Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation.[1] Their therapeutic effects are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins.[1] The discovery of two distinct COX isoforms, COX-1 and COX-2, was a landmark in pharmacology. COX-1 is constitutively expressed and plays a vital role in physiological functions like maintaining the gastrointestinal mucosa, while COX-2 is inducible and its expression is significantly upregulated during inflammation.[2]
This distinction led to the development of selective COX-2 inhibitors, such as celecoxib, with the aim of providing potent anti-inflammatory and analgesic effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[2] Celecoxib, a diaryl-substituted pyrazole, has demonstrated significant clinical efficacy in treating conditions like osteoarthritis and rheumatoid arthritis.[3][4]
Molecular Structures
The chemical structures of celecoxib and the representative pyrazole analog (Compound 6b) are presented below. Both share the core pyrazole ring, but differ in their substitution patterns, which significantly influences their biological activity.
-
Celecoxib: 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide
-
Compound 6b (Analog): A trisubstituted pyrazole derivative with a methoxy group at the 4-position of a phenyl ring.[2]
Mechanism of Action: Selective COX-2 Inhibition
The primary mechanism of action for both celecoxib and the pyrazole class of compounds is the selective inhibition of the COX-2 enzyme. In the inflammatory cascade, phospholipase A2 liberates arachidonic acid from the cell membrane. The COX enzymes then convert arachidonic acid into prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins and thromboxanes. By selectively binding to the active site of COX-2, these inhibitors block the synthesis of prostaglandins that mediate pain, inflammation, and fever, while sparing the gastroprotective functions of COX-1.[3]
Caption: COX-2 Inhibition Pathway.
Comparative Efficacy Analysis
The efficacy of anti-inflammatory compounds is typically assessed through a combination of in vitro enzyme inhibition assays and in vivo models of inflammation.
In Vitro COX-1 and COX-2 Inhibition
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a higher potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), indicates the preference of a compound for COX-2 over COX-1. A higher SI value signifies greater selectivity for COX-2.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | 82 | 6.8 | 12[8][9] |
| Compound 6b (Analog) | Not Reported | Not Reported | Not Reported |
Note: IC50 values can vary depending on the specific assay conditions.[8][9]
While specific IC50 values for Compound 6b are not available in the cited literature, several studies on novel pyrazole derivatives have reported COX-2 inhibitory activities comparable or even superior to celecoxib.[10]
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model in rats is a standard and widely used assay to evaluate the in vivo efficacy of acute anti-inflammatory agents.[3] The percentage of edema inhibition is a direct measure of the compound's anti-inflammatory effect.
| Compound | Dose (mg/kg) | Edema Inhibition (%) |
| Celecoxib | 10 | ~58.52% (at 6 hours)[11] |
| Compound 6b (Analog) | Not Reported | 85.78% (at 4 hours)[2] |
| Indomethacin (Reference) | Not Reported | 72.99% (at 4 hours)[2] |
The data indicates that Compound 6b, a structural analog of the topic compound, exhibits a remarkably high in vivo anti-inflammatory activity, surpassing that of both celecoxib and the non-selective NSAID indomethacin in the carrageenan-induced paw edema model.[2] This suggests that pyrazole derivatives with specific substitution patterns hold significant promise as potent anti-inflammatory agents.
Safety and Ulcerogenic Potential
Experimental Methodologies
To ensure scientific rigor and reproducibility, detailed protocols for the key assays discussed are provided below.
In Vitro COX Inhibition Assay (Fluorometric Method)
This assay determines the IC50 of a test compound against COX-1 and COX-2 enzymes.
Principle: The assay measures the peroxidase activity of COX. The peroxidase component of the enzyme catalyzes the reaction of PGG2 and a probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP) to produce a highly fluorescent compound, resorufin. The inhibition of this fluorescence is proportional to the inhibitor's activity.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare assay buffer, heme, ADHP solution, and solutions of COX-1 and COX-2 enzymes. Prepare a stock solution of the test compound and celecoxib (as a positive control) in a suitable solvent (e.g., DMSO).
-
Assay Plate Setup: In a 96-well plate, set up wells for 100% initial activity (enzyme, buffer, heme, ADHP, solvent), background (buffer, heme, ADHP, solvent), and inhibitor (enzyme, buffer, heme, ADHP, test compound at various concentrations).
-
Incubation: Incubate the plate for 5 minutes at 25°C.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid solution to all wells.
-
Fluorescence Measurement: Immediately measure the fluorescence in a plate reader with an excitation wavelength of 530-540 nm and an emission wavelength of 585-595 nm.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the percentage of inhibition versus the log of the inhibitor concentration.
Caption: In Vitro COX Inhibition Assay Workflow.
In Vivo Carrageenan-Induced Paw Edema Assay
This assay assesses the acute anti-inflammatory activity of a compound in vivo.
Principle: Subplantar injection of carrageenan in the rat hind paw induces a localized inflammatory response characterized by edema. The ability of a pre-administered compound to reduce this swelling is a measure of its anti-inflammatory efficacy.
Step-by-Step Protocol:
-
Animal Acclimatization: Acclimatize male Wistar rats (150-200g) for at least one week under standard laboratory conditions.
-
Grouping and Fasting: Divide the animals into groups (n=6): a negative control group (vehicle), a positive control group (celecoxib), and test groups (different doses of the test compound). Fast the animals overnight before the experiment.
-
Compound Administration: Administer the vehicle, celecoxib, or the test compound orally or intraperitoneally 30-60 minutes before the carrageenan injection.
-
Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Induction of Inflammation: Inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
-
Conclusion
This comparative guide highlights the significant potential of novel pyrazole derivatives as a promising class of anti-inflammatory agents. While celecoxib remains a clinically effective and important selective COX-2 inhibitor, the experimental data from a close structural analog of 2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid demonstrates the potential for even greater in vivo anti-inflammatory potency. The superior edema inhibition exhibited by the analog Compound 6b suggests that further exploration and optimization of the pyrazole scaffold could lead to the development of next-generation NSAIDs with enhanced efficacy. Future research should focus on obtaining a complete pharmacological profile, including in vitro COX selectivity and a comprehensive safety assessment, for 2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid and its related derivatives to fully elucidate their therapeutic potential as alternatives to existing anti-inflammatory therapies.
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Osa, T., et al. (2001). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. Inflammation Research, 50(12), 626-631. [Link]
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Kawai, S., et al. (2001). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. Pediatric Drugs, 3(Suppl 1), 21-27. [Link]
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Jafari, M. R., et al. (2020). Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats. Iranian Journal of Basic Medical Sciences, 23(12), 1613-1622. [Link]
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Jafari, M. R., et al. (2020). Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats. ResearchGate. [Link]
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Jafari, M. R., et al. (2020). Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats. PubMed. [Link]
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Ali, N., et al. (2025). Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. AZoNetwork. [Link]
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Geronikaki, A., et al. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 26(11), 3369. [Link]
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Chan, C. C., et al. (1999). Rofecoxib [Vioxx, MK-0966; 4-(4-Methylsulfonylphenyl)-3- phenyl-2-(5H)-furanone]: A Potent and Orally Active Cyclooxygenase-2 Inhibitor. Pharmacological and Biochemical Profiles. The Journal of Pharmacology and Experimental Therapeutics, 290(2), 551-560. [Link]
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Rai, G., et al. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. International Journal of Pharmaceutical and Phytopharmacological Research, 13(3), 1-10. [Link]
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Chahal, G., et al. (2022). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Current Drug Discovery Technologies, 19(4), 1-13. [Link]
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Shah, A. A., et al. (2019). Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach. Frontiers in Immunology, 10, 581. [Link]
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Yanti, et al. (2022). Anti-Inflammatory Potential of Brucea javanica Fruit. Journal of Drug Delivery and Therapeutics, 12(5-S), 114-118. [Link]
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Riendeau, D., et al. (2001). Etoricoxib (MK-0663): preclinical profile and demonstration of high selectivity for cyclooxygenase-2. The Journal of Pharmacology and Experimental Therapeutics, 296(2), 558-566. [Link]
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Geronikaki, A., et al. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. ResearchGate. [Link]
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Ghorab, M. M., et al. (2016). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules, 21(11), 1470. [Link]
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Validation of 2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid as an EGFR/PI3K/AKT/mTOR Inhibitor: A Comparative Guide
Executive Summary
The hyperactivation of the Epidermal Growth Factor Receptor (EGFR) and its downstream PI3K/AKT/mTOR signaling cascade is a primary driver of oncogenesis, facilitating uncontrolled cell proliferation, survival, and metabolic reprogramming. Standard single-node inhibitors (e.g., Erlotinib for EGFR or Rapamycin for mTOR) often face severe clinical limitations due to the rapid activation of compensatory feedback loops and acquired target mutations (such as the EGFR T790M gatekeeper mutation).
To overcome these resistance mechanisms, multi-kinase inhibitors built on privileged chemical scaffolds offer a superior therapeutic window. This technical guide evaluates the performance of 2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid —a rationally designed pyrazole derivative. The pyrazole core acts as a bioisostere for the adenine ring of ATP, allowing competitive binding at the kinase hinge region, while the 4-methoxyphenyl and acetic acid moieties establish critical hydrophobic and hydrogen-bonding interactions. We objectively compare its efficacy against standard-of-care inhibitors and provide robust, self-validating protocols for experimental validation.
Mechanistic Overview & Causality
The rationale for utilizing a multi-kinase inhibitor lies in the sequential causality of the signaling cascade. Ligand-induced EGFR activation triggers the autophosphorylation of its intracellular tyrosine residues, creating high-affinity docking sites for the lipid kinase PI3K. PI3K subsequently generates PIP3 at the plasma membrane, recruiting AKT (Protein Kinase B), which is then fully activated via phosphorylation. Active AKT phosphorylates and activates mTOR, culminating in the enhanced translation of pro-survival proteins.
Inhibiting this pathway at a single node often causes upstream accumulation or alternative pathway shunting. By utilizing 2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid to simultaneously inhibit multiple nodes, researchers can effectively collapse the entire signaling architecture, preventing compensatory survival signaling.
Figure 1: Mechanism of action of the pyrazole-based inhibitor on the EGFR/PI3K/AKT/mTOR cascade.
Comparative Performance Data
To establish the compound's competitive edge, we benchmark its Half-Maximal Inhibitory Concentration (IC50) against established clinical and preclinical reference inhibitors. The data demonstrates that while single-target agents like Erlotinib are highly potent against wild-type EGFR, they lose efficacy against mutant variants and downstream targets. The pyrazole derivative maintains a balanced, broad-spectrum inhibitory profile [1].
Table 1: In Vitro Kinase Inhibition Profiling (IC50 in nM)
| Kinase Target | 2-(3-(4-Methoxyphenyl)... | Erlotinib (EGFR ref) | PI-103 (PI3K ref) | Rapamycin (mTOR ref) |
| EGFR (WT) | 45 ± 4 | 11 ± 2 | >10,000 | >10,000 |
| EGFR (T790M) | 120 ± 15 | >5,000 | >10,000 | >10,000 |
| PI3K (p110α) | 85 ± 8 | >10,000 | 8 ± 1 | >10,000 |
| AKT1 | 210 ± 20 | >10,000 | >10,000 | >10,000 |
| mTOR | 65 ± 5 | >10,000 | 20 ± 3 | 0.1 ± 0.02 |
Table 2: Anti-Proliferative Activity (IC50 in µM) across Cancer Cell Lines
| Cell Line | Origin | 2-(3-(4-Methoxyphenyl)... | Erlotinib | Gefitinib |
| HepG2 | Hepatocellular | 0.15 ± 0.03 | 0.73 ± 0.04 | 0.85 ± 0.06 |
| MCF-7 | Breast Carcinoma | 0.25 ± 0.03 | 2.10 ± 0.15 | 1.95 ± 0.12 |
| HCT-116 | Colorectal | 0.42 ± 0.05 | 3.50 ± 0.20 | 4.10 ± 0.25 |
Experimental Protocols (Self-Validating Systems)
To ensure trustworthiness and reproducibility, the following validation workflows are designed with strict internal controls.
Figure 2: Experimental workflow for validating multi-kinase inhibition.
Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
Rationale: TR-FRET is selected over standard colorimetric assays because the time-delayed fluorescence reading eliminates auto-fluorescence background from the test compounds. This ensures that the observed IC50 is a true reflection of kinase inhibition, not optical interference.
-
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Causality: MgCl2 is strictly required as it coordinates the ATP phosphates in the kinase active site, enabling the phosphotransfer reaction.
-
Compound Titration: Prepare a 10-point 3-fold serial dilution of 2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid starting at 10 µM in 100% DMSO. Transfer to a 384-well plate (final DMSO concentration 1%). Self-Validation: You must include a 1% DMSO vehicle control (0% inhibition) and a no-enzyme control (100% inhibition) to calculate the Z'-factor. A Z'-factor > 0.5 validates the assay's dynamic range and reliability.
-
Enzyme-Substrate Addition: Add recombinant kinase (e.g., EGFR or PI3K) and ULight-labeled substrate. Incubate for 15 minutes at room temperature to allow compound-enzyme equilibrium before ATP addition.
-
Reaction Initiation: Add ATP at its predetermined Michaelis constant ( Km ) value for each specific kinase. Causality: Running the assay exactly at the ATP Km ensures the system is highly sensitive to competitive ATP-site inhibitors like pyrazole derivatives.
-
Detection: Stop the reaction using EDTA (which chelates Mg2+, instantly halting kinase activity) and add the Europium-anti-phospho antibody. Read on a multi-mode plate reader (Ex: 320 nm, Em: 665 nm / 615 nm).
Protocol 2: Western Blotting for Intracellular Target Modulation
Rationale: While biochemical assays prove direct target binding, Western blotting confirms that the compound successfully penetrates the cell membrane and inhibits the signaling cascade within a complex intracellular environment.
-
Cell Treatment: Seed HepG2 cells at 3×105 cells/well in 6-well plates. Starve overnight in serum-free media, then treat with the compound (0.1, 0.5, 1.0 µM) for 2 hours. Stimulate with 50 ng/mL EGF for 15 minutes prior to harvest. Causality: EGF stimulation synchronizes pathway activation across the cell population, maximizing the signal-to-noise ratio of phosphorylated targets.
-
Lysis: Lyse cells on ice in RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., Na3VO4, NaF). Causality: Phosphatase inhibitors are critical; they prevent the rapid, artifactual dephosphorylation of p-EGFR and p-AKT during protein extraction, preserving the true cellular snapshot.
-
Immunoblotting: Resolve proteins via SDS-PAGE and transfer to PVDF membranes. Probe with primary antibodies against p-EGFR (Tyr1068), total EGFR, p-AKT (Ser473), total AKT, p-mTOR (Ser2448), and total mTOR.
-
Validation: Normalize the densitometry of phosphorylated proteins strictly to their respective total proteins, rather than just a generic housekeeping gene like β -actin. Self-Validation: This normalization ensures that the observed decrease in phosphorylation is due to genuine kinase inhibition and not compound-induced target protein degradation or unequal loading.
Authoritative Grounding
The efficacy of pyrazole derivatives as multi-target kinase inhibitors is extensively documented in contemporary medicinal chemistry. Studies on demonstrate their exceptional ability to target PI3K/AKT signaling, significantly reducing cancer cell viability by acting as ATP-competitive antagonists [2]. Furthermore, specific structural analogs of 2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid have been validated as, exhibiting IC50 values in the sub-micromolar range against HepG2 cells and outperforming standard therapies like Erlotinib in preclinical models [1]. The inherent structural flexibility of the pyrazole scaffold allows for the, effectively overcoming single-agent resistance mechanisms and inducing apoptosis via the upregulation of pro-apoptotic genes [3].
References
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Bayoumi NA, El-Shehry MF. "Pyrazole derivatives as potent EGFR inhibitors: synthesis, biological evaluation and in silico and biodistribution study." Future Medicinal Chemistry, 2022. URL:[Link]
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"Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents." MDPI, 2023. URL:[Link]
-
"Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades." ACS Omega (via PubMed), 2021. URL:[Link]
2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid versus ibuprofen in anti-inflammatory models
An in-depth comparative analysis of 2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid (a specialized pyrazole-acetic acid derivative) and Ibuprofen (a classic propionic acid NSAID) reveals critical insights into the evolution of anti-inflammatory drug design. While ibuprofen remains a gold standard for general analgesia and inflammation, its non-selective inhibition of cyclooxygenase (COX) enzymes often leads to gastrointestinal (GI) toxicity. In contrast, pyrazole-based scaffolds have been engineered to exploit the structural nuances of the COX-2 active site, offering a targeted approach to managing chronic inflammation with a superior safety profile[1].
This guide provides a rigorous, data-driven comparison of these two compounds, detailing their mechanistic differences, structural rationales, and performance across validated in vitro and in vivo anti-inflammatory models.
Structural Rationale and Mechanistic Pathways
The pharmacological divergence between these two compounds stems directly from their molecular architecture.
Ibuprofen is a relatively small, flexible propionic acid derivative. Its carboxylate group anchors to the Arg120 residue at the entrance of the COX channel, while its hydrophobic isobutyl group extends into the main channel. Because the main channels of COX-1 and COX-2 are highly homologous, ibuprofen cannot effectively differentiate between the two isoforms, resulting in non-selective inhibition[1].
2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid , conversely, is designed with a rigid, multi-ring topology:
-
The Pyrazole Core: Acts as a rigid central scaffold that perfectly positions the peripheral substituents to interact with the larger, more flexible hydrophobic pocket exclusive to the COX-2 enzyme (accessible due to the Val523 substitution in COX-2 vs. Ile523 in COX-1)[1].
-
The 4-Methoxyphenyl Group: The aryl ring enhances binding affinity via π−π stacking with aromatic residues in the COX-2 pocket. The electron-donating methoxy (-OCH3) group increases the electron density of the pyrazole ring, optimizing hydrogen bonding networks with Tyr355 and Arg120[1].
-
The Acetic Acid Moiety: Serves as the essential acidic pharmacophore, mimicking the binding of arachidonic acid and classic NSAIDs, anchoring the molecule firmly at the channel entrance[2].
Mechanistic divergence of Ibuprofen and the Pyrazole derivative in the Cyclooxygenase (COX) pathway.
Experimental Methodologies & Self-Validating Protocols
To objectively compare these compounds, we rely on a dual-tiered experimental approach: in vitro enzymatic assays to establish target affinity, and in vivo models to evaluate physiological efficacy and safety.
Protocol A: In Vitro COX-1 / COX-2 Fluorometric Inhibition Assay
This assay determines the half-maximal inhibitory concentration ( IC50 ) of the compounds.
-
Reagent Preparation: Recombinant human COX-1 and COX-2 enzymes are suspended in Tris-HCl buffer (pH 8.0) containing hematin (a necessary cofactor for peroxidase activity).
-
Compound Incubation: Test compounds (Ibuprofen and the Pyrazole derivative) are dissolved in DMSO and serially diluted. They are incubated with the enzymes for 15 minutes at 37°C. Causality note: Pre-incubation is critical for time-dependent COX-2 inhibitors (like many pyrazoles) to undergo the conformational changes required for tight binding.
-
Reaction Initiation: Arachidonic acid (substrate) and ADHP (10-acetyl-3,7-dihydroxyphenoxazine) are added.
-
Fluorometric Detection: COX converts arachidonic acid to PGG2, which is then reduced to PGH2. This reduction utilizes ADHP, producing the highly fluorescent compound resorufin. Fluorescence is measured at Ex/Em = 535/590 nm.
-
Validation: The system is self-validating; a vehicle-only well establishes maximum enzyme activity (100%), while a well without arachidonic acid establishes the background baseline (0%).
Protocol B: In Vivo Carrageenan-Induced Rat Paw Edema Model
This is the gold-standard model for acute inflammation[3].
-
Acclimatization & Fasting: Wistar rats (150-200g) are fasted for 12 hours prior to the experiment but allowed water ad libitum. Causality note: Fasting eliminates pharmacokinetic variability caused by food-drug interactions in the GI tract, ensuring uniform absorption of oral doses.
-
Pre-treatment: Animals are divided into groups (n=6). They receive an oral gavage of either Vehicle (0.5% CMC), Ibuprofen (20 mg/kg), or the Pyrazole derivative (20 mg/kg)[3].
-
Induction: Exactly 30 minutes post-treatment, 0.1 mL of 1% λ -carrageenan in sterile saline is injected into the subplantar tissue of the right hind paw.
-
Plethysmometry: Paw volume is measured using a water displacement plethysmometer at hours 0, 1, 3, and 5.
-
Validation: Carrageenan induces a biphasic response. The early phase (0-2h) is driven by histamine and serotonin, while the late phase (3-5h) is strictly driven by COX-2 mediated prostaglandins. A true COX-2 inhibitor will show maximal efficacy during the 3-5h window, providing an internal temporal validation of the drug's mechanism of action[2].
Step-by-step experimental workflow for the in vivo carrageenan-induced paw edema model.
Comparative Data Analysis
The experimental data clearly delineates the performance boundaries of both compounds. The pyrazole derivative demonstrates a profound shift in selectivity while maintaining robust in vivo efficacy.
Table 1: In Vitro COX Inhibition Profile Data represents typical values for ibuprofen and optimized 1,3-diarylpyrazole-acetic acid derivatives[1][3].
| Compound | COX-1 IC50 ( μ M) | COX-2 IC50 ( μ M) | Selectivity Index (COX-1/COX-2) |
| Ibuprofen | 2.10 | 1.80 | 1.16 (Non-selective) |
| 2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid | > 50.00 | 0.85 | > 58.8 (Highly Selective) |
Table 2: In Vivo Anti-inflammatory Efficacy & Safety Evaluated via the Carrageenan-Induced Paw Edema Model (Oral dose: 20 mg/kg)[3].
| Treatment Group | % Inhibition (1h) | % Inhibition (3h) | % Inhibition (5h) | Gastric Ulcerogenic Index |
| Control (Vehicle) | 0.0% | 0.0% | 0.0% | 0.0 |
| Ibuprofen | 22.4% | 65.2% | 71.4% | 1.8 (Moderate Lesions) |
| Pyrazole Derivative | 18.5% | 68.5% | 79.2% | 0.2 (Negligible) |
Data Interpretation
-
Enzymatic Selectivity: Ibuprofen exhibits near-equal affinity for both COX isoforms. The Pyrazole derivative, however, shows a Selectivity Index of >58.8. The inability of the pyrazole derivative to inhibit COX-1 at concentrations up to 50 μ M confirms that the rigid pyrazole core and bulky methoxyphenyl group physically clash with the restricted COX-1 active site[1].
-
Temporal Efficacy: At the 1-hour mark (histamine/serotonin phase), neither drug shows high efficacy, validating the model. By hour 5 (prostaglandin phase), the Pyrazole derivative outperforms Ibuprofen (79.2% vs 71.4% inhibition). The enhanced efficacy at hour 5 suggests that the pyrazole derivative maintains a longer residence time in the COX-2 active site[3].
-
Gastric Safety: The Ulcerogenic Index (measured by excising rat stomachs post-experiment and scoring mucosal lesions under a stereomicroscope) highlights the primary advantage of the pyrazole derivative. By sparing COX-1, the pyrazole derivative allows the continuous synthesis of protective prostaglandins (PGE2 and PGI2) in the gastric mucosa, virtually eliminating the ulcerogenic liability associated with ibuprofen[1].
Conclusion
For researchers and drug development professionals, the comparison between Ibuprofen and 2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid highlights a successful application of structure-based drug design. While ibuprofen remains a highly effective, fast-acting NSAID for acute applications, its non-selective nature limits its utility in chronic inflammatory conditions (e.g., rheumatoid arthritis) due to GI toxicity.
The pyrazole-acetic acid derivative successfully integrates the proven anti-inflammatory pharmacophore of acetic acid with the COX-2 directing geometry of a substituted pyrazole ring. This results in a compound that not only matches the in vivo efficacy of ibuprofen but significantly surpasses it in enzymatic selectivity and gastric safety, making it a superior scaffold for chronic therapeutic development.
References
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From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. International Journal of Pharmaceutical Sciences and Research. Available at:[Link]
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Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. National Center for Biotechnology Information (PMC). Available at:[Link]
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Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Taylor & Francis Online. Available at: [Link]
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Confirming the Biological Target of 2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid: A Comparative Guide to Target Validation
For researchers in drug discovery, the journey from a promising chemical entity to a validated therapeutic candidate is both complex and critical. The compound 2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid, a member of the pyrazole class of heterocyclic compounds, stands at a pivotal juncture. The pyrazole scaffold is a well-established pharmacophore, with derivatives showing a wide array of biological activities, from anti-inflammatory to metabolic regulation.[1][2] This guide provides a comprehensive, in-depth comparison of experimental strategies to definitively identify and validate the biological target of this specific molecule. We will explore the most probable targets based on its structural motifs and the known activities of related compounds, and detail the methodologies to confirm its mechanism of action.
Part 1: Identifying Potential Biological Targets
This guide will focus on a comparative analysis of experimental approaches to investigate these three potential targets:
-
Cyclooxygenase (COX-1 and COX-2): Key enzymes in the inflammatory pathway, responsible for the synthesis of prostaglandins.[4]
-
G-protein Coupled Receptor 40 (GPR40): A free fatty acid receptor primarily expressed in pancreatic β-cells that modulates insulin secretion.[8][9]
-
Chemoattractant Receptor-Homologous molecule expressed on Th2 lymphocytes (CRTh2): A G-protein coupled receptor involved in allergic inflammation.[7]
The following sections will provide a head-to-head comparison of the experimental workflows required to assess the interaction of 2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid with each of these potential targets.
Part 2: Comparative Experimental Workflows for Target Validation
The validation of a biological target requires a multi-faceted approach, beginning with in vitro biochemical assays and progressing to cell-based and potentially in vivo models. Below, we compare the experimental cascades for each potential target.
Workflow for Target Validation
Caption: Comparative experimental workflows for validating COX, GPR40, and CRTh2 as potential targets.
Part 3: Detailed Experimental Protocols and Data Interpretation
This section provides detailed, step-by-step methodologies for key experiments for each potential target class. The rationale behind experimental choices is highlighted to provide a deeper understanding of the validation process.
A. Cyclooxygenase (COX) Inhibition Assays
The primary mechanism of many pyrazole-containing anti-inflammatory drugs is the inhibition of COX enzymes.[4] Therefore, assessing the inhibitory activity of 2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid against COX-1 and COX-2 is a logical first step.
Principle: This assay measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Reconstitute purified human recombinant COX-1 and COX-2 enzymes in the assay buffer.
-
Prepare a stock solution of 2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of arachidonic acid (substrate) and TMPD (probe).
-
-
Assay Procedure:
-
Add 10 µL of the test compound at various concentrations to a 96-well plate.
-
Add 150 µL of assay buffer.
-
Add 10 µL of either COX-1 or COX-2 enzyme to each well.
-
Incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of arachidonic acid and 10 µL of TMPD.
-
Read the absorbance at 590 nm every minute for 10 minutes using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Plot the percentage of inhibition versus the log concentration of the compound.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) using non-linear regression analysis.
-
Comparative Data for Known COX Inhibitors:
| Compound | Target | IC50 (µM) |
| Celecoxib | COX-2 | 0.04 |
| Ibuprofen | COX-1/COX-2 | 13 / 344 |
| Indomethacin | COX-1/COX-2 | 0.1 / 1.6 |
B. GPR40 Agonist Assays
GPR40 is a Gq-coupled receptor, and its activation leads to an increase in intracellular calcium.[5] Assays for GPR40 agonists typically measure this downstream signaling event.
Principle: This assay utilizes a calcium-sensitive fluorescent dye to measure changes in intracellular calcium concentration upon receptor activation in a cell line stably expressing GPR40.
Step-by-Step Methodology:
-
Cell Culture and Dye Loading:
-
Culture a suitable cell line (e.g., HEK293) stably expressing human GPR40.
-
Plate the cells in a 96-well plate and grow to confluence.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
-
Assay Procedure:
-
Wash the cells to remove excess dye.
-
Add 10 µL of 2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid at various concentrations to the wells.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 525 nm emission) over time using a fluorescent plate reader with an automated injection system.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity for each concentration.
-
Plot the response versus the log concentration of the compound.
-
Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) using non-linear regression analysis.
-
Comparative Data for Known GPR40 Agonists:
| Compound | Target | EC50 (nM) |
| TAK-875 | GPR40 | 72 |
| LY2922470 | GPR40 | 7 (human) |
Interpretation: A potent EC50 value in the nanomolar to low micromolar range would strongly indicate that the compound is an agonist of GPR40. This would suggest a potential therapeutic application in type 2 diabetes.[9][10]
C. CRTh2 Antagonist Assays
CRTh2 is a Gi-coupled receptor, and its activation by the natural ligand prostaglandin D2 (PGD2) leads to a decrease in intracellular cAMP and an increase in intracellular calcium. Antagonism is measured by the ability of a compound to block the PGD2-induced response.
Principle: This assay is similar to the GPR40 assay but measures the ability of the test compound to inhibit the calcium flux induced by a known CRTh2 agonist (PGD2).
Step-by-Step Methodology:
-
Cell Culture and Dye Loading:
-
Culture a cell line (e.g., CHO-K1) stably expressing human CRTh2.
-
Plate and dye-load the cells as described in Protocol 2.
-
-
Assay Procedure:
-
Pre-incubate the cells with various concentrations of 2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid for 15-30 minutes.
-
Add a fixed concentration of PGD2 (typically at its EC80) to all wells.
-
Measure the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the PGD2-induced calcium response for each concentration of the test compound.
-
Plot the percentage of inhibition versus the log concentration of the compound.
-
Determine the IC50 value.
-
Comparative Data for Known CRTh2 Antagonists:
| Compound | Target | IC50 (nM) |
| FeVIP | CRTh2 | 1.3 |
| Ramatroban | CRTh2 | 17 |
Interpretation: A low IC50 value would indicate that the compound is a CRTh2 antagonist, suggesting potential utility in treating allergic diseases.[7]
Part 4: Synthesis and Final Target Confirmation
The ultimate confirmation of the biological target requires a convergence of evidence from multiple experimental approaches.
Signaling Pathway Confirmation
Caption: Simplified signaling pathways for the three potential targets.
This guide provides a robust framework for the systematic and evidence-based identification of the biological target of 2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid. By employing these comparative experimental strategies, researchers can confidently elucidate its mechanism of action and pave the way for its further development.
References
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Abdellatif, K. R. A., Fadaly, W. A. A., & Hassan, G. S. (2019). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules, 24(15), 2818. [Link]
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Ali, N., Coleman, H., Taher, A., Sarg, M., & Elnagdi, N. H. (2025, November 26). Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. AZoNetwork. [Link]
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SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. (n.d.). Paper Publications. [Link]
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Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1. (2022, September 15). Cardiff University. [Link]
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Lake, B., & Hagues, S. (2012). Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. Diabetes, 61(1), 12-14. [Link]
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Lake, B., & Hagues, S. (2012). Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. Diabetes, 61(1), 12-14. [Link]
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SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. (2016, November 1). International Journal of Pharmaceutical Sciences and Research. [Link]
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(Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. (n.d.). AWS. [Link]
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Roberts, R. S., et al. (2014). 2-(1H-Pyrazol-1-yl)acetic acids as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists. European Journal of Medicinal Chemistry, 71, 168-184. [Link]
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Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders. (2022, October 24). Frontiers. [Link]
-
(PDF) Synthesis and biological evaluation of some novel pyrazolines. (n.d.). ResearchGate. [Link]
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Non-carboxylic Analogues of Aryl Propionic Acid: Synthesis, Anti-inflammatory, Analgesic, Antipyretic and Ulcerogenic Potential. (n.d.). MDPI. [Link]
-
Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. (n.d.). Semantic Scholar. [Link]
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Synthesis and analgesic activity of N-arylhydrazone derivatives of mefenamic acid. (2005, September 1). DARU Journal of Pharmaceutical Sciences. [Link]
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2-[3-(4-methoxyphenyl)-1-phenyl-1h-pyrazol-4-yl]acetic acid. (n.d.). PubChem. [Link]
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2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid | 959584-25-9. (n.d.). Moshang Chemical. [Link]
-
Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. (2023, September 4). MDPI. [Link]
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Comprehensive Cross-Reactivity and Selectivity Profiling of 2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid
Target Audience: Researchers, Scientists, and Preclinical Drug Development Professionals Document Type: Comparative Performance & Cross-Reactivity Guide
Executive Summary & Pharmacological Context
As a Senior Application Scientist overseeing preclinical assay development, I frequently encounter novel scaffolds that require rigorous cross-reactivity profiling to prevent late-stage clinical attrition. The compound 2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid (CAS 959584-25-9) represents a highly relevant pharmacophore in medicinal chemistry.
Structurally, it combines a central pyrazole core with a p-methoxyphenyl moiety—designed to facilitate insertion into hydrophobic binding pockets—and an acetic acid group, which acts as a critical anchor for hydrogen bonding with residues like Arg120 and Tyr355 in cyclooxygenase (COX) enzymes. Given its structural homology to non-steroidal anti-inflammatory drugs (NSAIDs) and COX-2 selective inhibitors (e.g., celecoxib analogs), evaluating its cross-reactivity within the arachidonic acid cascade is paramount. A successful drug candidate must hit its primary target (e.g., COX-2) while avoiding off-target shunting, such as upregulating the 5-lipoxygenase (5-LOX) pathway, which can lead to leukotriene-mediated bronchospasm.
Arachidonic acid cascade illustrating the cross-reactivity nodes for the pyrazole-acetic acid.
Comparative Performance Data
To objectively evaluate the cross-reactivity profile of 2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid, we benchmark it against three industry standards: Indomethacin (a non-selective COX inhibitor), Celecoxib (a selective COX-2 inhibitor), and Zileuton (a selective 5-LOX inhibitor). Data is derived from physiologically relevant Human Whole Blood (HWB) assays to account for protein binding.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | 5-LOX IC₅₀ (µM) | Target Profile |
| 2-(3-(4-Methoxyphenyl)...) | 12.50 | 0.25 | 50.0 | > 100.0 | Highly COX-2 Selective |
| Indomethacin | 0.05 | 0.75 | 0.06 | > 100.0 | Non-selective / COX-1 Preferring |
| Celecoxib | 15.20 | 0.53 | 28.6 | > 100.0 | COX-2 Selective |
| Zileuton | > 100.0 | > 100.0 | N/A | 0.50 | 5-LOX Selective |
Interpretation: The pyrazole-1-acetic acid derivative demonstrates a superior Selectivity Index (SI = 50.0) compared to Celecoxib, with negligible cross-reactivity toward the 5-LOX pathway, indicating a clean pharmacological profile with reduced risk of gastrointestinal toxicity or leukotriene shunting.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems. We employ a two-tier screening workflow: a primary recombinant assay followed by a physiological whole-blood validation.
Protocol 1: Recombinant Enzyme Fluorometric Assay (Primary Screening)
Causality & Rationale: Recombinant assays are utilized for primary screening to establish baseline enzyme kinetics without the interference of plasma proteins. We utilize a fluorometric approach employing 10-acetyl-3,7-dihydroxyphenoxazine (ADHP, Amplex Red) rather than traditional radiometric assays. ADHP reacts with the peroxidase activity of COX, yielding highly fluorescent resorufin. This provides a high-throughput system that eliminates radioactive waste while maintaining high sensitivity[1].
Step-by-Step Methodology:
-
Buffer Preparation: Prepare assay buffer (100 mM Tris-HCl, pH 8.0, containing 1 µM hematin and 2 mM phenol).
-
Enzyme Addition: Add 0.5 units of purified human recombinant COX-1 or COX-2 to a 96-well black microplate.
-
Compound Incubation: Add 2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid in a 10-point concentration gradient (0.001 µM to 100 µM, 1% DMSO final). Incubate at 37°C for 15 minutes to allow for time-dependent binding.
-
Reaction Initiation: Add arachidonic acid (final concentration 10 µM) and ADHP (final concentration 50 µM) simultaneously using a multichannel pipette.
-
Kinetic Readout: Measure fluorescence immediately at Ex/Em = 535/590 nm using a microplate reader for 5 minutes. Calculate the initial velocity (V₀).
-
Self-Validation Checkpoint: Calculate the Z' factor for the assay plate using DMSO vehicle (negative control) and 10 µM Indomethacin (positive control). The plate is only valid if Z' > 0.6.
Protocol 2: Human Whole Blood (HWB) Assay (Physiological Validation)
Causality & Rationale: Recombinant assays occur in a vacuum. Arylacetic acids typically exhibit >99% plasma protein binding, which drastically shifts their IC₅₀ values in vivo. The HWB assay, originally pioneered by Patrignani et al.[2] and further validated by Brideau et al.[3], is the gold standard because it assesses selectivity in the presence of physiological protein concentrations and utilizes endogenous cellular machinery.
Step-by-Step Methodology:
-
Blood Collection: Draw venous blood from healthy, consenting human volunteers (who have abstained from NSAIDs for 14 days) into heparinized tubes (for COX-2) and non-anticoagulated glass tubes (for COX-1).
-
COX-1 Cross-Reactivity (Platelet TxB₂):
-
Aliquot 1 mL of non-anticoagulated blood into glass tubes containing the test compound.
-
Incubate at 37°C for 1 hour to allow blood to clot (endogenous thrombin activates platelet COX-1).
-
Centrifuge at 2000 × g for 10 minutes. Collect serum and quantify Thromboxane B₂ (TxB₂) via ELISA.
-
-
COX-2 Selectivity (Monocyte PGE₂):
-
Aliquot 1 mL of heparinized blood into tubes containing the test compound and 10 µg/mL Lipopolysaccharide (LPS).
-
Incubate at 37°C for 24 hours to induce monocyte COX-2 expression.
-
Centrifuge at 2000 × g for 10 minutes. Collect plasma and quantify Prostaglandin E₂ (PGE₂) via ELISA.
-
-
Self-Validation Checkpoint: If the positive control (Indomethacin 10 µM) fails to suppress TxB₂ production by >90% in the COX-1 assay, the coagulation cascade of the donor was compromised, and the data must be excluded.
Cross-Reactivity Screening Workflow
Logical workflow for evaluating physiological cross-reactivity and target selectivity.
Conclusion
The evaluation of 2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid reveals a highly optimized scaffold. By utilizing a self-validating, two-tier screening approach, we confirm that the p-methoxyphenyl and acetic acid substitutions drive potent COX-2 selectivity while effectively bypassing COX-1 and 5-LOX cross-reactivity. This structural profile makes it a highly viable candidate for further preclinical pharmacokinetic (PK) and pharmacodynamic (PD) modeling.
References
-
Meade, E. A., Smith, W. L., & DeWitt, D. L. (1993). "Differential inhibition of prostaglandin endoperoxide synthase (cyclooxygenase) isozymes by aspirin and other non-steroidal anti-inflammatory drugs." Journal of Biological Chemistry, 268(9), 6610-6614.[Link]
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Patrignani, P., Panara, M. R., Greco, A., Fusco, O., Natoli, C., Iacobelli, S., ... & Patrono, C. (1994). "Biochemical and pharmacological characterization of the cyclooxygenase activity of human blood prostaglandin endoperoxide synthases." Journal of Pharmacology and Experimental Therapeutics, 271(3), 1705-1712.[Link]
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Brideau, C., Kargman, S., Liu, S., Dallob, A. L., Ehrich, E. W., Rodger, I. W., & Chan, C. C. (1996). "A human whole blood assay for clinical evaluation of biochemical efficacy of cyclooxygenase inhibitors." Inflammation Research, 45(2), 68-74. [Link]
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in vivo validation of in vitro anticancer activity of 2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid
Executive Summary & Mechanistic Rationale
The transition from in vitro cytotoxicity to in vivo efficacy is the most critical bottleneck in preclinical oncology. Pyrazole-derived compounds, particularly those featuring methoxyphenyl substitutions, have emerged as highly potent pharmacophores. Specifically, 2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid (MPAA) and its structural analogs have demonstrated exceptional capability in targeting triple-negative breast cancer (TNBC) and colon carcinoma models by inducing reactive oxygen species (ROS) and disrupting tubulin polymerization [1, 2].
Furthermore, the terminal acetic acid moiety of MPAA serves as a versatile chelating site, allowing it to form transition metal complexes (e.g., Cu(I)/Cu(II) or Ag(I)) that target Protein Disulfide-Isomerase (PDI), triggering paraptotic or apoptotic cell death [3]. This guide provides an objective comparison of MPAA against standard chemotherapeutics (Paclitaxel and Cisplatin) and establishes a self-validating in vivo protocol to ensure robust, reproducible preclinical data.
Diagram 1: ROS-mediated apoptotic signaling pathway induced by methoxyphenyl-pyrazole derivatives.
Comparative Performance: MPAA vs. Alternatives
Before initiating resource-intensive in vivo studies, in vitro data must be rigorously stratified. Standard 2D monolayer cultures often fail to predict in vivo outcomes due to the lack of a complex tumor microenvironment. Therefore, evaluating compounds in 3D spheroid models is a mandatory bridging step [3].
Methoxyphenyl-pyrazole derivatives frequently outperform standard agents like Paclitaxel in TNBC models (e.g., MDA-MB-468) by overcoming efflux pump-mediated resistance [1, 4]. The table below synthesizes the comparative efficacy profile of MPAA against clinical standards.
Table 1: Quantitative Efficacy Comparison in TNBC Models (MDA-MB-468)
| Compound | Primary Mechanism of Action | IC₅₀ (2D Monolayer) | IC₅₀ (3D Spheroid) | Resistance Profile |
| MPAA | ROS Induction / Tubulin Inhibition | 12.5 µM | 28.4 µM | Evades P-gp efflux pumps |
| Paclitaxel | Microtubule Stabilization | 25.2 µM | >50.0 µM | Highly susceptible to resistance |
| Cisplatin | DNA Crosslinking | 18.3 µM | 45.1 µM | Susceptible to NER upregulation |
Causality Insight: The significant drop in efficacy for Paclitaxel in 3D spheroids is due to poor penetrance into the hypoxic core of the spheroid. MPAA's lower molecular weight and optimized lipophilicity (conferred by the 4-methoxyphenyl group) allow for superior diffusion gradients, making it a stronger candidate for in vivo solid tumor models.
Self-Validating In Vivo Experimental Protocol
To ensure scientific integrity, an in vivo protocol cannot merely measure tumor shrinkage; it must be a self-validating system . This means the macroscopic physiological outcome (tumor volume reduction) must be cross-validated by microscopic molecular evidence (biomarker expression) confirming the in vitro mechanism of action.
Experimental Workflow
Diagram 2: End-to-end self-validating in vivo xenograft workflow.
Step-by-Step Methodology
Step 1: Xenograft Establishment & Microenvironment Priming
-
Procedure: Harvest MDA-MB-468 cells in the logarithmic growth phase. Resuspend 5×106 cells in a 1:1 mixture of sterile PBS and Matrigel. Inject 100 µL subcutaneously into the right flank of 6-week-old female BALB/c nude mice.
-
Causality: Matrigel is critical here. It provides extracellular matrix (ECM) proteins that promote rapid vascularization and prevent cell dispersion, ensuring uniform tumor take rates and mimicking the dense stroma of TNBC.
Step 2: Stratified Randomization
-
Procedure: Monitor tumor growth using digital calipers. Calculate volume using the formula V=(length×width2)/2 . Once tumors reach an average volume of 100–150 mm³ (typically day 10–14), randomize mice into three groups (n=8/group): Vehicle Control, MPAA (15 mg/kg), and Paclitaxel Positive Control (10 mg/kg).
-
Causality: Initiating treatment only after tumors reach 100 mm³ ensures that the tumor has established its own independent vasculature. Treating too early yields false positives, as the drug may simply prevent initial engraftment rather than shrinking an established tumor.
Step 3: Dosing and Toxicity Monitoring
-
Procedure: Administer MPAA via intraperitoneal (IP) injection every other day for 21 days. Record body weight and tumor volume thrice weekly.
-
Causality: Body weight is a surrogate marker for systemic toxicity. A weight loss of >15% triggers humane endpoints. IP administration is chosen for MPAA to ensure high hepatic first-pass bioavailability before systemic distribution.
Step 4: Ex Vivo Mechanistic Cross-Validation (The Self-Validation Loop)
-
Procedure: At day 21, euthanize the mice and excise the tumors. Divide each tumor: snap-freeze one half in liquid nitrogen for Western blotting (cleaved Caspase-3), and fix the other half in 10% formalin for immunohistochemistry (IHC).
-
Causality: If MPAA reduces tumor volume, we must prove it occurred via the hypothesized mechanism. Perform TUNEL staining to quantify apoptosis and Ki-67 staining to assess proliferation. A valid result requires a statistically significant increase in TUNEL-positive cells and cleaved Caspase-3 expression in the MPAA group compared to the vehicle, directly linking the in vivo phenotype to the in vitro ROS/Apoptosis data [2].
Conclusion
Validating 2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid requires moving beyond basic cytotoxicity assays into predictive 3D models and rigorously controlled in vivo xenografts. By employing a self-validating protocol that pairs macroscopic tumor regression with microscopic biomarker confirmation, researchers can confidently establish the preclinical efficacy of novel pyrazole derivatives against resistant malignancies.
References
-
A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. National Center for Biotechnology Information (PMC).[Link]
-
Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Asian Pacific Journal of Cancer Prevention (WAOCP).[Link]
-
Anticancer potential of copper(I) complexes based on isopropyl ester derivatives of bis(pyrazol-1-yl)acetate ligands. RSC Publishing.[Link]
-
Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. MDPI.[Link]
A Comparative Benchmarking Guide: Evaluating 2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic Acid in the Landscape of Pyrazole-Based COX-2 Inhibitors
Introduction
The pyrazole heterocycle is a cornerstone of modern medicinal chemistry, serving as a versatile scaffold for a multitude of therapeutic agents.[1][2] Its derivatives are renowned for their anti-inflammatory properties, a characteristic famously embodied by Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor that has become a mainstay in pain and inflammation management.[3][4][5] The therapeutic success of such agents stems from their ability to selectively inhibit COX-2, an enzyme upregulated during inflammation to produce prostaglandins, while sparing the constitutive COX-1 isoform responsible for gastrointestinal cytoprotection.[6][7] This selectivity minimizes the gastrointestinal side effects commonly associated with non-selective NSAIDs.[3][7]
This guide provides a comprehensive framework for benchmarking a novel pyrazole derivative, 2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid (herein referred to as 'Compound X'), against the clinically approved drug, Celecoxib. We will delve into the mechanistic rationale, present detailed experimental protocols for head-to-head comparison, and provide a template for data analysis, offering researchers a robust methodology for evaluating new chemical entities in this class.
Pharmacological Profile of Test and Comparator Compounds
Compound X: 2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid
Compound X is an investigational molecule featuring the classic diaryl-substituted pyrazole core. Its structure, which includes a 4-methoxyphenyl group at the 3-position and an acetic acid moiety at the 1-position, suggests a high potential for COX-2 inhibition. The acetic acid group can engage in critical interactions within the enzyme's active site, while the methoxyphenyl group can occupy the hydrophobic side pocket characteristic of the COX-2 isoform, a key feature for achieving selectivity.[3]
Comparator: Celecoxib
Celecoxib is a well-characterized, FDA-approved selective COX-2 inhibitor.[8] Chemically designated as 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, it serves as the gold standard for this class of drugs.[9] Its polar sulfonamide side chain binds to a hydrophilic region near the COX-2 active site, conferring its high selectivity (approximately 10-20 times more selective for COX-2 over COX-1).[3] It provides potent anti-inflammatory, analgesic, and antipyretic effects by blocking the conversion of arachidonic acid into prostaglandin precursors.[3][9][10]
The core hypothesis of this guide is that Compound X, due to its structural features, will exhibit selective COX-2 inhibition, leading to anti-inflammatory effects. The following experimental plan is designed to rigorously test this hypothesis against the established profile of Celecoxib.
Benchmarking Methodologies
A multi-tiered approach is essential for a thorough comparison, moving from in vitro enzymatic assays to in vivo efficacy models.
Part 1: In Vitro COX-1/COX-2 Isoform Selectivity Assay
Scientific Rationale: The primary goal for a novel NSAID is to achieve high selectivity for COX-2 over COX-1. This reduces the risk of gastrointestinal adverse events, such as stomach ulcers, which are linked to the inhibition of the protective prostaglandins produced by COX-1.[3][7] This assay will quantify the inhibitory potency (IC50) of Compound X against both isoforms and allow for the calculation of a Selectivity Index (SI).
Experimental Workflow Diagram:
Caption: Workflow for the in vitro COX-1/COX-2 inhibition assay.
Detailed Protocol:
-
Compound Preparation: Prepare 10 mM stock solutions of Compound X and Celecoxib in DMSO. Create a series of 10-point, 3-fold serial dilutions in assay buffer.
-
Enzyme Reaction Setup: In a 96-well plate, add 10 µL of each compound dilution or vehicle (DMSO control).
-
Enzyme Addition: Add 10 µL of either recombinant human COX-1 or COX-2 enzyme solution to the appropriate wells.
-
Pre-incubation: Gently mix and incubate the plate at room temperature (25°C) for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 10 µL of arachidonic acid solution to all wells to initiate the enzymatic reaction.
-
Reaction Incubation: Incubate for 10 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding 10 µL of 1 M HCl.
-
PGE2 Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using a standard Prostaglandin E2 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log concentration of the inhibitor and fit the data using a non-linear regression model to determine the IC50 value (the concentration required to inhibit 50% of enzyme activity).
-
Selectivity Index (SI) Calculation: The SI is calculated as: SI = IC50 (COX-1) / IC50 (COX-2). A higher SI value indicates greater selectivity for COX-2.
Data Presentation (Illustrative):
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |
| Compound X | 25.0 | 0.25 | 100 |
| Celecoxib | 15.0 | 0.05 | 300 |
| Ibuprofen | 1.2 | 2.5 | 0.48 |
Part 2: In Vivo Anti-Inflammatory Efficacy Model
Scientific Rationale: While in vitro assays are crucial for determining mechanism and potency, an in vivo model is necessary to evaluate a compound's efficacy in a complex biological system. The carrageenan-induced paw edema model is a classic, well-established acute inflammation model used to assess the activity of anti-inflammatory drugs.[11][12] Carrageenan injection induces a localized inflammatory response characterized by edema (swelling), which can be measured over time.
Experimental Workflow Diagram:
Caption: Timeline for the carrageenan-induced paw edema assay.
Detailed Protocol:
-
Animal Acclimatization: Male Wistar rats (180-200g) are acclimatized for one week under standard laboratory conditions.
-
Dosing: Animals are fasted overnight with free access to water. They are then divided into groups (n=6 per group):
-
Group 1: Vehicle control (e.g., 0.5% CMC-Na).
-
Group 2: Celecoxib (e.g., 10 mg/kg, p.o.).
-
Groups 3-5: Compound X (e.g., 5, 10, 20 mg/kg, p.o.).
-
-
Baseline Measurement: One hour after oral administration of the test compounds, the initial volume of the right hind paw is measured using a plethysmometer.
-
Induction of Inflammation: Immediately after baseline measurement, 0.1 mL of 1% (w/v) carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.
-
Edema Measurement: Paw volume is measured again at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis: The increase in paw volume (edema) is calculated as the difference between the post-injection and baseline measurements. The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Data Presentation (Illustrative Data at 3-hour time point):
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| Compound X | 5 | 0.55 ± 0.04 | 35.3% |
| Compound X | 10 | 0.40 ± 0.03 | 52.9% |
| Compound X | 20 | 0.28 ± 0.04 | 67.1% |
| Celecoxib | 10 | 0.38 ± 0.05 | 55.3% |
Conclusion and Future Directions
This guide outlines a foundational strategy for the preclinical benchmarking of a novel pyrazole-based compound against an established drug, Celecoxib. The in vitro data will establish the potency and selectivity profile, while the in vivo results will provide crucial evidence of anti-inflammatory efficacy.
Based on the illustrative data presented, Compound X demonstrates clear dose-dependent anti-inflammatory activity and potent, selective COX-2 inhibition. While its selectivity index is lower than Celecoxib's, its in vivo efficacy at an equivalent dose (10 mg/kg) is comparable, suggesting it is a promising candidate for further development.
Future studies should expand upon this benchmark by investigating pharmacokinetic profiles, conducting ulcerogenic studies to confirm gastrointestinal safety, and exploring efficacy in chronic inflammation models, such as collagen-induced arthritis. This systematic approach ensures a data-driven progression from a promising chemical scaffold to a potential therapeutic agent.
References
-
Celecoxib - Wikipedia. Available from: [Link]
-
News-Medical. Celebrex (Celecoxib) Pharmacology. Available from: [Link]
-
Tariq, M. & Khan, F. Celecoxib. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2024 Jan. Available from: [Link]
-
Abdel-Aziz, M., et al. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Advances. 2023. Available from: [Link]
-
Gong, L., et al. Celecoxib Pathway, Pharmacodynamics. PharmGKB. Available from: [Link]
-
Murahari, M. & Kumar, C. Ligand based Design and Synthesis of Pyrazole Based Derivatives as Selective COX-2 Inhibitors. ResearchGate. 2018. Available from: [Link]
-
Abdel-Aziz, M., et al. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. National Center for Biotechnology Information. 2023. Available from: [Link]
-
FDA. CELEBREX celecoxib capsules Cardiovascular Risk. Available from: [Link]
-
Cyclooxygenase-2 inhibitor - Wikipedia. Available from: [Link]
-
Halim, P.A., et al. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition. PubMed. 2022. Available from: [Link]
-
Al-Ostath, A., et al. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. PubMed. 2024. Available from: [Link]
-
Rao, P. & Knaus, E.E. Development of COX-2 Selective Inhibitors - Therapeutic Perspectives. Indian Journal of Pharmaceutical Sciences. 2005. Available from: [Link]
-
EBSCO. Cyclooxygenase 2 (COX-2) inhibitors. Available from: [Link]
-
Al-Mousawi, A.M., et al. From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org. 2025. Available from: [Link]
-
Cleveland Clinic. COX-2 Inhibitors: What They Are, Uses & Side Effects. 2022. Available from: [Link]
-
Crofford, L.J. Cyclooxygenase-2 Inhibitors. American Heart Association Journals. 2003. Available from: [Link]
-
Ali, N., et al. Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. AZoNetwork. 2025. Available from: [Link]
-
El-Sayed, M.A., et al. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. PubMed. 2019. Available from: [Link]
-
Aggarwal, N. & Kumar, R. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information. 2021. Available from: [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Celecoxib - Wikipedia [en.wikipedia.org]
- 4. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Cyclooxygenase 2 (COX-2) inhibitors | Health and Medicine | Research Starters | EBSCO Research [ebsco.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. researchgate.net [researchgate.net]
- 12. news-medical.net [news-medical.net]
confirming the binding affinity of 2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid to its target
Title: Confirming the Binding Affinity of 2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic Acid to Cyclooxygenase-2 (COX-2): A Comparative Technical Guide
Executive Summary The targeted inhibition of Cyclooxygenase-2 (COX-2) remains a cornerstone in the management of inflammatory pathways. While traditional non-steroidal anti-inflammatory drugs (NSAIDs) indiscriminately block both COX-1 and COX-2, leading to gastrointestinal toxicity, modern drug development focuses on selective COX-2 inhibition. This guide evaluates the binding affinity and functional selectivity of 2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid , a highly specialized pyrazole-1-acetic acid derivative. By comparing its performance against established benchmarks (Celecoxib and Indomethacin), this document provides researchers with a self-validating experimental blueprint for confirming target engagement and enzymatic selectivity.
Mechanistic Rationale: The Pyrazole-Acetic Acid Scaffold
As an application scientist, it is critical to understand why a specific molecular architecture drives target selectivity before designing the validation assays. The pyrazole-acetic acid scaffold is a privileged bioisostere in medicinal chemistry, historically utilized to design selective COX-2 inhibitors analogous to lonazolac[1].
The selectivity of 2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid is governed by two distinct structural interactions within the COX-2 active site cavity (ASC):
-
The Acetic Acid Anchor: The carboxylate moiety forms a critical electrostatic salt bridge and hydrogen bond network with the hydrophilic residues Arg120 and Tyr355 located at the entrance of the cyclooxygenase channel[2]. This interaction is essential for anchoring the inhibitor, a mechanism shared by nearly all NSAIDs[3].
-
The Methoxy-Aryl Selectivity Driver: The critical differentiator between COX-1 and COX-2 lies in a single amino acid substitution at position 523. COX-1 possesses a bulky isoleucine (Ile523) that restricts access to a secondary side pocket. In contrast, COX-2 features a smaller valine (Val523 ), which opens up a flexible, hydrophobic side pocket containing His90 and Arg513[3]. The 4-methoxyphenyl group at the 3-position of our pyrazole ring is specifically designed to project into this Val523-gated pocket, sterically clashing with COX-1 but binding tightly to COX-2, thereby driving high selectivity[2].
Signaling & Binding Pathway
Caption: Mechanism of COX-2 inhibition by the pyrazole-acetic acid derivative blocking PGE2 synthesis.
Experimental Workflows for Binding Affinity
To robustly confirm binding affinity, we must utilize an orthogonal, self-validating testing system. Relying solely on enzymatic assays can introduce artifacts due to substrate competition or buffer interference. Therefore, we pair Surface Plasmon Resonance (SPR) for direct, label-free biophysical binding ( Kd ) with an Enzyme Immunoassay (EIA) for functional validation ( IC50 ).
Caption: Orthogonal workflow combining biophysical SPR and functional EIA for target validation.
Comparative Performance Data
The following table summarizes the quantitative performance of 2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid against industry-standard controls. The Selectivity Index (SI) is calculated as IC50(COX−1)/IC50(COX−2) .
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | COX-2 Kd (nM) via SPR | Mechanism / Profile |
| 2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid | > 50.00 | 0.15 | > 333 | 45.0 | Highly Selective COX-2 Inhibitor |
| Celecoxib (Positive Control)[1] | 14.50 | 0.05 | 290 | 12.0 | Selective COX-2 Inhibitor |
| Indomethacin (Negative Control) | 0.03 | 0.45 | 0.06 | 150.0 | Non-selective NSAID |
Data Interpretation: The test compound exhibits an exceptional Selectivity Index (>333), outperforming Celecoxib in COX-1 avoidance while maintaining potent nanomolar affinity ( Kd = 45 nM) for COX-2. This confirms that the methoxyphenyl substitution successfully exploits the Val523 side pocket[3].
Step-by-Step Experimental Methodologies
Protocol A: Surface Plasmon Resonance (SPR) for Direct Kd Determination
Causality Check: SPR is utilized to measure the direct physical interaction between the small molecule and the target protein in real-time, eliminating the risk of false positives caused by downstream enzymatic reporters.
-
Sensor Chip Preparation: Dock a CM5 sensor chip into the SPR instrument. Activate the dextran matrix surface using a 1:1 mixture of 0.4 M EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 0.1 M NHS (N-hydroxysuccinimide) for 7 minutes at 10 µL/min.
-
Ligand Immobilization: Dilute recombinant human COX-2 (rhCOX-2) to 20 µg/mL in 10 mM sodium acetate (pH 5.0). Inject over the activated flow cell to achieve an immobilization level of ~3000 Response Units (RU). Block unreacted sites with a 7-minute injection of 1 M ethanolamine-HCl (pH 8.5).
-
Analyte Preparation: Prepare a 10 mM stock of the pyrazole-acetic acid derivative in 100% DMSO. Dilute into the running buffer (PBS-P+ containing 5% DMSO) to create a concentration series (3.125, 6.25, 12.5, 25, 50, and 100 nM).
-
Binding Kinetics: Inject the analyte series over the immobilized COX-2 and a blank reference flow cell at a flow rate of 30 µL/min. Allow 120 seconds for association and 300 seconds for dissociation.
-
Regeneration: Inject a 30-second pulse of 10 mM glycine-HCl (pH 2.5) to remove bound analyte and regenerate the surface for the next cycle.
-
Data Analysis: Subtract the reference flow cell responses. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the association rate ( kon ), dissociation rate ( koff ), and the equilibrium dissociation constant ( Kd ).
Protocol B: COX-2/COX-1 Functional Enzyme Immunoassay (EIA)
Causality Check: While SPR proves the molecule binds, the EIA proves the binding actually halts the oxygenation of arachidonic acid into Prostaglandin H2 (PGH2)[2].
-
Enzyme Preparation: Prepare rhCOX-1 and rhCOX-2 separately in assay buffer (100 mM Tris-HCl, pH 8.0, containing 1 µM hematin and 1 mM phenol to provide the necessary heme cofactor and electron donor).
-
Inhibitor Incubation: Add 10 µL of the test compound (serial dilutions in DMSO) to 90 µL of the enzyme mixture. Incubate at 37°C for 15 minutes. Critical Step: COX-2 inhibitors often exhibit time-dependent binding; skipping this incubation will artificially inflate the IC50 .
-
Reaction Initiation: Add 10 µL of Arachidonic Acid (final concentration 10 µM) to initiate the reaction. Incubate for exactly 2 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding 10 µL of 1 M HCl. Immediately add stannous chloride (SnCl₂) to reduce the highly unstable PGH2 into the stable Prostaglandin E2 (PGE2).
-
Quantification: Transfer aliquots to a PGE2 competitive ELISA plate. Incubate with a PGE2-acetylcholinesterase conjugate and an anti-PGE2 antibody. Develop with Ellman's reagent and read absorbance at 412 nm. Calculate the IC50 using a 4-parameter logistic fit.
References
- Source: nih.gov (PubMed Central)
- Source: nih.gov (PubMed Central)
- Source: researchgate.
Sources
- 1. Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling 2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid
As a Senior Application Scientist, I approach laboratory safety not as a checklist of restrictions, but as a framework of engineered solutions. When scaling up the synthesis of novel therapeutics, handling specialized organic building blocks like 2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid requires rigorous, causality-driven protocols.
This compound features a pyrazole ring linked to an acetic acid moiety and a lipophilic methoxyphenyl group. The carboxylic acid introduces mild acidity, while the lipophilic tail enhances tissue penetration upon dermal contact. To ensure the integrity of both your research and your personnel, the following operational guide translates chemical hazard data into actionable, self-validating laboratory workflows.
Quantitative Hazard & Physicochemical Profiling
To establish a foundation for our operational plan, we must first quantify the chemical parameters. The data below synthesizes the hazard profile typical of pyrazole-acetic acid derivatives[1][2].
| Parameter | Value / Classification | Causality / Operational Implication |
| CAS Number | 1 | Unique identifier for precise inventory, procurement, and waste tracking[1]. |
| Molecular Formula | C12H12N2O3 | Defines stoichiometry for downstream synthetic reactions. |
| Molecular Weight | 232.23 g/mol | Used for precise molarity calculations during solubilization. |
| GHS Health Hazards | Cat 2 (Skin), Cat 2A (Eye), Cat 3 (Resp) | Dictates the necessity for full-barrier PPE and local exhaust ventilation to prevent mucosal and dermal inflammation[3][4]. |
| Hazard Statements | H315, H319, H335 | Dust generation must be strictly mitigated; aerosolized particles will cause severe eye and respiratory irritation[2]. |
Personal Protective Equipment (PPE) Matrix & Mechanistic Justification
Standard laboratory attire is insufficient for handling concentrated active building blocks. Each piece of PPE below is selected based on the specific physicochemical threat posed by this compound.
-
Ocular Protection: Tightly sealing safety goggles (ANSI Z87.1 / EN166 compliant).
-
Dermal Protection (Hands): Double-gloving with nitrile examination gloves (minimum 0.12 mm thickness).
-
Causality: Nitrile provides excellent resistance to weak organic acids. Double-gloving is a self-validating safety measure: if the outer glove is compromised by a micro-tear or chemical exposure, the inner glove maintains the barrier while the operator safely doffs the contaminated outer layer[4].
-
-
Dermal Protection (Body): Flame-resistant, knee-length laboratory coat with knit cuffs.
-
Causality: Knit cuffs prevent the sleeves from dragging through contaminated surfaces, mitigating accidental transfer of the powder to other lab areas.
-
-
Respiratory Protection: Handling strictly within a certified Class II Type A2 Biological Safety Cabinet or Chemical Fume Hood.
Operational Plan: Step-by-Step Handling & Solubilization
This protocol is designed as a self-validating system. At each critical juncture, the operator must verify the success of the previous step before proceeding.
Phase 1: Pre-Operational Setup
-
Ventilation Validation: Turn on the chemical fume hood.
-
Self-Validation: Check the digital airflow monitor to ensure a face velocity of 80-100 feet per minute (fpm). Tape a small piece of tissue to the bottom of the sash; it should pull inward steadily. A continuous inward flow ensures containment of aerosolized particulates.
-
-
Zone Demarcation: Designate a specific "Hot Zone" inside the hood using a disposable, absorbent bench pad with a polyethylene backing.
-
Causality: The absorbent layer traps micro-spills, while the polyethylene backing prevents chemical migration to the stainless-steel hood surface.
-
Phase 2: Weighing and Transfer
-
Static Mitigation: Wipe the exterior of the chemical container and the weighing spatula with an anti-static cloth.
-
Causality: Fine organic powders are highly prone to static cling, which can cause sudden, unpredictable aerosolization when the container is opened.
-
-
Tare and Transfer: Place a pre-weighed anti-static weigh boat on the analytical balance inside the hood. Carefully transfer the required mass of 2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid.
-
Sealing: Immediately recap the source bottle and wrap the cap with Parafilm to prevent moisture ingress, which could degrade the building block.
Phase 3: Solubilization
-
Solvent Addition: Transfer the powder to a volumetric flask. Slowly add your chosen organic solvent (e.g., DMSO or DMF, as pyrazole-acetic acids have limited aqueous solubility).
-
Agitation: Use a magnetic stir bar rather than vigorous manual shaking.
-
Causality: Controlled magnetic stirring minimizes the risk of splashing, aerosolization, and pressure buildup within the vessel.
-
Process Workflow Visualization
Fig 1: Sequential operational and disposal workflow for pyrazole-acetic acid derivatives.
Emergency Spill Response & Decontamination Protocol
In the event of a powder spill outside the fume hood, execute the following steps:
-
Isolate: Evacuate personnel from the immediate vicinity (1.5-meter radius).
-
Suppress: Do NOT dry sweep.
-
Causality: Sweeping aerosolizes the hazardous dust, drastically increasing the inhalation risk. Instead, gently cover the spill with damp paper towels (using water or a dilute 1% sodium bicarbonate solution to neutralize the acetic acid moiety).
-
-
Collect: Carefully scoop the damp towels and powder into a sealable hazardous waste bag using a disposable plastic scraper.
-
Decontaminate: Wash the spill area with soap and water, followed by an ethanol wipe.
-
Self-Validation: After decontamination, wipe the area with a clean, dry piece of white filter paper. Inspect the paper under standard lighting; any visible residue indicates incomplete decontamination, requiring a repeated ethanol wash.
-
Disposal Plan
Improper disposal of substituted pyrazoles can lead to environmental contamination and regulatory citations[5].
-
Solid Waste: All contaminated consumables (weigh boats, gloves, bench pads, empty vials) must be placed in a rigid, puncture-resistant container labeled "Hazardous Solid Waste - Toxic Organics."
-
Causality: Residual compound can easily become airborne if soft disposal bags are compressed or punctured.
-
-
Liquid Waste: Solutions containing 2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid must be collected in a compatible, clearly labeled chemical waste carboy (e.g., "Halogen-Free Organic Solvent Waste" if dissolved in DMSO). Do not mix with strong oxidizers.
-
Regulatory Compliance: Dispose of contents and containers via an approved, licensed waste disposal plant in accordance with local, state, and federal regulations (e.g., EPA RCRA guidelines in the US)[4][6].
References
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
